molecular formula C7H8N4 B2862821 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine CAS No. 1174894-35-9

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2862821
CAS No.: 1174894-35-9
M. Wt: 148.169
InChI Key: SRVDLLRWMJNCFU-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVDLLRWMJNCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, particularly for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a bifunctional heterocyclic compound featuring both a pyrrole and a pyrazole-amine scaffold. These structural motifs are prevalent in a wide array of biologically active molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents.[1][2][3] This guide will provide a detailed exploration of its fundamental chemical data, a plausible synthetic route, comprehensive characterization methodologies, and a discussion of its potential in drug discovery, grounded in the established biological significance of related pyrazole derivatives.[3][4][5]

Core Molecular Attributes

A foundational understanding of a compound begins with its basic molecular and physical properties.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₇H₈N₄ .[6] Its molecular weight is 148.17 g/mol .[6]

Structural Representation

The two-dimensional structure of this compound is depicted below:

Caption: 2D Structure of this compound.

Key Physicochemical Data

The following table summarizes essential physicochemical information for this compound.

PropertyValueSource
CAS Number 1174894-35-9[6]
Molecular Formula C₇H₈N₄[6]
Molecular Weight 148.17[6]
SMILES C1=CNC(=C1)C2=CC(=NN2)N[6]

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile with hydrazine hydrate.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminopyrazole derivatives.[7]

Step 1: Reaction Setup

  • To a solution of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 equivalents).[4]

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Isolation

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified.

Step 3: Purification

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

The following table outlines the expected spectroscopic data for this compound based on the analysis of related pyrazole and pyrrole-containing compounds.[4][5][9]

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the pyrrole and pyrazole rings, as well as the amine and N-H protons. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton.
¹³C NMR Resonances for each of the seven unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and proximity to heteroatoms.
Mass Spectrometry A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (148.17).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and pyrrole/pyrazole NH), C-H stretching (aromatic), C=C and C=N stretching within the heterocyclic rings.[9]
Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry due to the established biological activities of its constituent heterocycles.[1][2][3]

Rationale for Pharmacological Interest
  • Pyrazole Core: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2]

  • Amino-Pyrazoles: The presence of an amino group on the pyrazole ring provides a key site for further functionalization, allowing for the synthesis of diverse compound libraries for screening against various biological targets.[1][10]

  • Pyrrole Moiety: The pyrrole ring is another important pharmacophore found in numerous natural products and synthetic drugs.

Potential Therapeutic Areas

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutics in areas such as:

  • Oncology: Many pyrazole-containing compounds have been investigated as anticancer agents.[3]

  • Inflammatory Diseases: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Infectious Diseases: The antimicrobial properties of pyrazole derivatives make them attractive candidates for the development of new antibacterial and antifungal agents.[4][5]

The following diagram illustrates the workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Design A This compound (Starting Scaffold) B Library Synthesis (Functionalization of Amine Group) A->B Derivatization C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D Active Compounds E Lead Optimization D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing the title compound.

Safety and Handling

As a heterocyclic amine, proper safety precautions are essential when handling this compound.

General Safety Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11] The container should be tightly sealed.[11]

Toxicology Profile

While specific toxicological data for this compound is not available, it is prudent to treat it as potentially hazardous. Some heterocyclic amines are known to be mutagenic or carcinogenic.[12][13][14][15] Therefore, minimizing exposure is crucial.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The presence of both the pyrazole-amine and pyrrole moieties within a single, relatively simple molecule makes it an attractive and versatile building block for the creation of new chemical entities with a wide range of potential therapeutic applications. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the pharmacological potential of this promising scaffold.

References

  • Shah, N.; Patel, P. N.; Karia, D. C. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 2018, 30, 2647-2651. [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Univar Solutions. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • IJPSR. SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PubMed. Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods. [Link]

  • NutritionFacts.org. heterocyclic amines. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

  • Taylor & Francis. Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention. [Link]

  • PubChemLite. 3-(propan-2-yl)-1h-pyrazol-5-amine. [Link]

  • Wikipedia. Heterocyclic amine formation in meat. [Link]

  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. [Link]

  • Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE. [Link]

  • European Review for Medical and Pharmacological Sciences. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

Sources

The Dynamic Nature of Heterocycles: A Guide to Tautomerism in 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: Beyond Static Structures

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds. Their perceived structures, often drawn as static images in publications and databases, are a convenient fiction. In reality, many of these molecules exist in a dynamic equilibrium between two or more structural isomers known as tautomers. This phenomenon, prototropic tautomerism, involves the migration of a proton, leading to distinct forms with unique physicochemical and biological properties.[1] Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical factor in designing effective, safe, and patentable therapeutics.

This guide delves into the tautomeric complexity of a specific, medicinally relevant scaffold: 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine. We will dissect the potential tautomeric forms, explore the forces governing their equilibrium, detail the analytical methodologies required for their characterization, and discuss the profound implications of this dynamic behavior in the context of drug discovery.

The Tautomeric Landscape: Annular vs. Side-Chain Isomerism

For N-heterocyclic compounds, tautomerism is a prevailing feature that dictates chemical reactivity and biological interactions.[2][3][4] In the case of this compound, the molecule can exhibit multiple forms of prototropic tautomerism simultaneously.

  • Annular Tautomerism: This is a hallmark of the pyrazole ring system, where a proton can reside on either of the two adjacent nitrogen atoms.[1] This 1,2-proton shift results in two distinct annular tautomers, which alters the substitution pattern from a 3,5-disubstituted pyrazole to a 3,5-disubstituted pyrazole (using IUPAC numbering relative to the NH proton).[2][5][6]

  • Amino-Imino Tautomerism: The exocyclic amine group at position 5 can tautomerize to an imino form. This involves a proton shift from the exocyclic nitrogen to the ring nitrogen at position 1.[2]

  • Pyrrole N-H Tautomerism: While the proton on the pyrrole nitrogen is generally less labile compared to the pyrazole protons, its potential migration cannot be entirely discounted, adding another layer of possible isomers.

These concurrent equilibria create a complex web of potential structures. The primary forms of interest, arising from the most energetically favorable annular and amino-imino shifts, are depicted below.

Tautomers T1 3-(pyrrol-2-yl)-1H-pyrazol-5-amine (Amino Tautomer A) T2 5-(pyrrol-2-yl)-1H-pyrazol-3-amine (Amino Tautomer B) T1->T2 Annular Tautomerism T3 3-(pyrrol-2-yl)-1,2-dihydropyrazol-5-imine (Imino Tautomer A) T1->T3 Amino-Imino Tautomerism T4 5-(pyrrol-2-yl)-1,2-dihydropyrazol-3-imine (Imino Tautomer B) T2->T4 Amino-Imino Tautomerism T3->T4 Annular Tautomerism

Figure 1: Potential prototropic tautomers of this compound.

While all four forms are theoretically possible, studies on related 3(5)-aminopyrazoles indicate that the imino forms are generally not favored, and the equilibrium is dominated by the two annular amino tautomers.[2]

Guiding the Equilibrium: Substituents, Solvents, and State

The position of the tautomeric equilibrium is not random; it is a finely balanced outcome of intramolecular and intermolecular forces. A senior scientist must understand these factors to predict and manipulate the tautomeric population.

  • Electronic Effects of Substituents: The electronic character of the substituents on the pyrazole ring is a primary determinant. Electron-donating groups (EDGs) like -NH2 tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the 3-amino form). Conversely, electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the distal nitrogen (the 5-amino form).[3][7][8] The pyrrol-2-yl group is generally considered electron-rich and can influence the equilibrium accordingly.

  • The Solvent's Decisive Role: The surrounding environment profoundly impacts tautomer stability. Polar solvents can preferentially stabilize a more polar tautomer through dipole-dipole interactions.[9] Furthermore, solvents capable of hydrogen bonding can disrupt intramolecular hydrogen bonds or form new intermolecular ones, shifting the equilibrium.[2][9][10] A change in solvent can, therefore, be a tool to favor one tautomer over another.

  • Solid State vs. Solution: The tautomer that predominates in a crystal lattice can differ significantly from the one favored in solution.[11][12] In the solid state, crystal packing forces and a network of intermolecular hydrogen bonds can lock the molecule into a specific, and sometimes less intuitive, tautomeric form.[10][13] This dichotomy is critical in drug development, as the solid form governs stability and manufacturing, while the solution form dictates biological activity.

Unambiguous Characterization: A Multi-Technique Approach

To confidently assign the tautomeric structure and quantify the equilibrium, a single analytical technique is rarely sufficient. A robust, self-validating characterization relies on the convergence of evidence from spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR is the most powerful tool for studying tautomeric equilibria in solution.

  • Expertise & Causality: The principle lies in the sensitivity of nuclear chemical shifts to the local electronic environment. ¹H, ¹³C, and particularly ¹⁵N NMR can differentiate between the distinct electronic structures of tautomers.[11][12][14] However, at room temperature, proton exchange between tautomers is often fast on the NMR timescale, resulting in averaged signals that obscure the true nature of the species present. The key experimental choice is to perform low-temperature NMR.[12][15] By cooling the sample, the rate of proton exchange is slowed, allowing for the resolution of separate, sharp signals for each coexisting tautomer. The ratio of these tautomers can then be determined directly by integrating the signals. To achieve authoritative assignment, these spectra are often compared against "fixed" analogues (e.g., N-methylated derivatives) where tautomerism is impossible.[11][16]

  • Experimental Protocol: Low-Temperature ¹H NMR for Tautomer Ratio Determination

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent with a low freezing point (e.g., DMSO-d₆, Methanol-d₄, or a THF-d₈/CS₂ mixture).

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

    • Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

    • Spectral Acquisition: Acquire a full ¹H NMR spectrum at each temperature step.

    • Identify Coalescence: Observe the spectral changes. Broadened peaks will sharpen and eventually resolve into distinct sets of signals corresponding to each tautomer as the sample is cooled below the coalescence temperature.

    • Quantification: Once the proton exchange is slow and separate signals are observed, carefully integrate non-overlapping peaks that are unique to each tautomer.

    • Equilibrium Constant (K_T): Calculate the tautomeric equilibrium constant (K_T) as the ratio of the integrals of the major tautomer to the minor tautomer.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides the definitive structure in the solid state.

  • Trustworthiness: This technique generates a three-dimensional map of electron density within a single crystal, allowing for the precise localization of atoms, including hydrogen atoms (with high-quality data).[5][13][15] It offers unambiguous proof of the existing tautomer in the crystalline form and reveals the intermolecular hydrogen-bonding networks that stabilize it.[10][17] This information is invaluable for solid-form development and understanding solubility.

Computational Chemistry: The Predictive and Corroborative Engine

Quantum chemical calculations are an indispensable tool for predicting and rationalizing experimental findings.

  • Authoritative Grounding: Methods like Density Functional Theory (DFT) are used to calculate the ground-state energies of all possible tautomers.[3][6][18] The tautomer with the lowest calculated energy is predicted to be the most stable. These calculations can be performed in vacuo (gas phase) or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different environments on tautomer stability.[9][19] This predictive power allows for the rational selection of solvents and conditions to favor a desired tautomer, which can then be confirmed experimentally.

ComputationalWorkflow cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculation cluster_2 Analysis & Prediction Build Build Putative Tautomers (Tautomer A, Tautomer B, etc.) Opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Energy Single Point Energy (Gas Phase & PCM Solvation) Freq->Energy Compare Compare Relative Energies (ΔE, ΔG) Energy->Compare Predict Predict Most Stable Tautomer (and Tautomeric Ratio) Compare->Predict Validation Experimental Validation (NMR, X-ray) Predict->Validation

Figure 2: A typical computational workflow for analyzing tautomer stability.

  • Data Presentation: Predicted Tautomer Stabilities

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (DMSO, kcal/mol)Relative Energy (Water, kcal/mol)
Amino Tautomer A 0.00 (Reference)0.00 (Reference)0.00 (Reference)
Amino Tautomer B +1.52+0.85+0.43
Imino Tautomer A +10.8+9.5+8.9
Imino Tautomer B +12.3+10.5+9.6
(Note: Data are hypothetical for illustrative purposes and would be generated via DFT calculations.)

Consequence in Drug Development: Why Tautomerism Matters

The seemingly subtle shift of a single proton has cascading effects on a molecule's potential as a drug.

  • Target Recognition (Pharmacodynamics): The three-dimensional shape and hydrogen-bonding pattern of a molecule are dictated by its tautomeric form. Only one tautomer may possess the correct geometry and array of hydrogen bond donors/acceptors to fit into the active site of a target enzyme or receptor. A molecule existing as the "wrong" tautomer in the body will be inactive.

  • Physicochemical Properties (Pharmacokinetics): Tautomers are distinct chemical entities with different properties. Lipophilicity (LogP), acidity/basicity (pKa), and solubility can vary significantly between forms. These properties govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An unfavorable tautomeric equilibrium can lead to poor bioavailability or rapid clearance.

  • Intellectual Property: From a patent perspective, different tautomers can be considered separate inventions. A thorough understanding and characterization of the tautomeric forms of a new chemical entity are essential for securing robust patent protection.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of electronic, environmental, and intermolecular forces. A comprehensive investigation is not optional but mandatory for any research or development program involving this scaffold. By integrating high-level spectroscopic techniques like low-temperature NMR, definitive solid-state analysis via X-ray crystallography, and the predictive power of computational chemistry, scientists can gain full control over the molecular identity of their compounds. This rigorous, multi-pronged approach ensures that the structure being designed, synthesized, and tested is indeed the structure responsible for the desired biological effect, paving the way for more rational and successful drug discovery.

References

  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. Available from: [Link][5][6]

  • Alves, M.J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 3. Available from: [Link][2][9]

  • Ferreira, M., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299. Available from: [Link][3][8]

  • Claramunt, R.M., et al. (2009). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 33(1), 135-142. Available from: [Link][10][13]

  • Pazdera, P., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 814-826. Available from: [Link][16]

  • Abdel-Fattah, A.A., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2095-2100. Available from: [Link][17]

  • El-Sayed, M.A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link][20]

  • Triller, M.U., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 147. Available from: [Link][11][14]

  • Encyclopedia MDPI. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link][4]

  • Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743. Available from: [Link][12]

  • Katritzky, A.R., Karelson, M., & Harris, P.A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369. Available from: [Link][1]

  • Afonin, A.V., et al. (2003). Annular tautomerism of 3(5)-aminopyrazoles containing a cyano, thiocyanato, or aryl substituent in the 4-position has been studied. ResearchGate. Available from: [Link][19]

  • Science.gov. (n.d.). tautomerism: Topics by Science.gov. Available from: [Link][21]

  • Elguero, J., et al. (2002). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. Available from: [Link][22]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available from: [Link][7]

  • Kim, H.J., & Lee, J.Y. (2015). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 119(29), 9294–9301. Available from: [Link][23]

  • ResearchGate. (n.d.). Substituent Tautomerism of Six-Membered Ring Heterocycles. Available from: [Link][18]

  • Al-Hourani, B.J., et al. (2020). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 10, 19445. Available from: [Link][24]

Sources

The Pyrazole-Pyrrole Scaffold: A Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (also referred to as 5-amino-3-(pyrrol-2-yl)pyrazole) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized drug candidates, this molecule serves as a high-value pharmacophore fragment —a core structural motif that inherently possesses the geometry and electronic properties required to bind to biological targets, most notably the ATP-binding pockets of protein kinases.

Structural Significance

The molecule features two linked 5-membered nitrogen heterocycles: a pyrrole and a pyrazole .[1][2][3] This specific arrangement creates a planar, electron-rich system capable of multiple hydrogen bonding interactions.

  • Donor-Acceptor-Donor (DAD) Motif: The arrangement of the pyrrole -NH, pyrazole -N, and the exocyclic -NH2 (amine) creates a hydrogen-bonding pattern that mimics the adenine ring of ATP.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~148 Da, it is an ideal "fragment" for screening. It has high Ligand Efficiency (LE), meaning it provides significant binding affinity per heavy atom, allowing for efficient optimization into larger, more potent inhibitors.

Therapeutic Applications & Mechanism of Action

Primary Application: Kinase Inhibition

The most robust application of this scaffold is in the design of Type I Kinase Inhibitors . These inhibitors bind to the active conformation of the kinase enzyme, specifically at the "hinge region" connecting the N- and C-terminal lobes.

  • Mechanism: The pyrazole-amine moiety functions as an ATP-mimic. The exocyclic amine (C5-NH2) acts as a hydrogen bond donor to the hinge region backbone carbonyls, while the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amides.

  • Target Classes:

    • Janus Kinases (JAKs): Structural analogs (e.g., Ruxolitinib) utilize similar pyrazole-based cores to inhibit JAK1/JAK2 signaling in myelofibrosis and inflammation.

    • Aurora Kinases: Used as a precursor for fused systems (e.g., pyrazolo[1,5-a]pyrimidines) targeting Aurora A/B in oncology.

    • Cyclin-Dependent Kinases (CDKs): The scaffold is frequently derivatized to target the cell cycle machinery in cancer cells.

Secondary Application: Anti-Inflammatory & CNS Agents

Beyond kinases, 3,5-disubstituted pyrazoles have shown activity in modulating:

  • MAO-B (Monoamine Oxidase B): Derivatives of this scaffold have been investigated for neuroprotective effects in Parkinson's disease models.

  • COX-2 Inhibition: While less common than the diaryl-pyrazole class (e.g., Celecoxib), the amino-pyrazole core can be substituted to achieve anti-inflammatory selectivity.

Experimental Protocols

Synthesis Protocol: The Hydrazine Cyclization

Objective: Synthesize this compound from 3-oxo-3-(pyrrol-2-yl)propanenitrile.

Principle: This protocol utilizes a cyclocondensation reaction where hydrazine acts as a dinucleophile, attacking the ketone carbonyl and subsequently the nitrile carbon to close the pyrazole ring.

Reagents:

  • 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (Starting Material)

  • Hydrazine hydrate (N2H4·H2O, 80% or 98%)

  • Ethanol (Absolute) or Methanol

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 12 mmol (1.2 eq) of hydrazine hydrate to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The solid residue is often the crude product.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient elution with DCM/MeOH).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic pyrazole-H (singlet, ~5.5-6.0 ppm) and the disappearance of the nitrile peak in IR.

Biological Assay: Kinase Inhibition Screening (ADP-Glo™)

Objective: Determine the IC50 of the compound (or its derivatives) against a target kinase (e.g., JAK2 or CDK2).

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction (5 µL):

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 2 µL of Target Kinase (e.g., 1–5 ng/well).

    • Add 1 µL of Compound (this compound) in DMSO (Serial dilutions).

    • Initiate reaction with 2 µL of ATP/Substrate mix.

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo™ Reagent Addition (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at RT for 40 minutes.

  • Kinase Detection Reagent Addition (10 µL):

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal.

    • Incubate at RT for 30 minutes.

  • Measurement: Read luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations & Pathways

Synthesis Workflow Diagram

This diagram illustrates the chemical transformation from the nitrile precursor to the final aminopyrazole scaffold.

SynthesisPath Start 3-oxo-3-(pyrrol-2-yl) propanenitrile Reagent Hydrazine Hydrate (Ethanol, Reflux) Start->Reagent Mix Intermediate Hydrazone Intermediate Reagent->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O Product 3-(1H-pyrrol-2-yl)- 1H-pyrazol-5-amine Cyclization->Product Final Product

Caption: Step-wise chemical synthesis of the pyrazole-amine scaffold via hydrazine condensation.

Pharmacophore Binding Mode (Kinase Hinge)

This diagram maps the hydrogen bonding interactions between the scaffold and a generic kinase hinge region.

BindingMode Scaffold 3-(pyrrol-2-yl)-pyrazol-5-amine (Scaffold) Amine Exocyclic Amine (-NH2) Scaffold->Amine contains PyrazN Pyrazole Nitrogen (N2) Scaffold->PyrazN contains PyrroleNH Pyrrole NH Scaffold->PyrroleNH contains HingeCO Kinase Hinge (Carbonyl Oxygen) Amine->HingeCO Donor -> Acceptor HingeNH Kinase Hinge (Backbone NH) HingeNH->PyrazN Donor -> Acceptor

Caption: Pharmacophore mapping of the scaffold interacting with the kinase hinge region (ATP-mimicry).

Quantitative Data Summary

The following table summarizes the typical "Ligand Efficiency" metrics for this scaffold when used as a fragment in drug discovery campaigns. Note: Values are representative of the scaffold class.

MetricTypical ValueSignificance
Molecular Weight (MW) ~148.17 DaIdeal for Fragment-Based Drug Discovery (<300 Da).
cLogP ~0.5 - 1.2Highly hydrophilic; good solubility for assays.
H-Bond Donors 3High capacity for specific binding interactions.
H-Bond Acceptors 2Complementary to kinase backbone.
Ligand Efficiency (LE) > 0.3 kcal/mol/atomIndicates high binding energy per heavy atom.

References

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[1][4] Beilstein-Institut. Link

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][4][5] Beilstein Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1174894-35-9. PubChem.[6] Link

  • Fassihi, A., et al. (2012). Synthesis and Properties of Pyrazoles. Arkivoc.[7] Link

  • MDPI Encyclopedia. (2022). Synthesis and Properties of Pyrazoles. MDPI.[1] Link

Sources

Electronic Architecture of Pyrrole-Pyrazole Bi-Heterocyclic Systems: From Synthesis to Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide dissects the electronic properties of pyrrole-pyrazole bi-heterocyclic systems , a privileged scaffold class in both medicinal chemistry (kinase inhibition) and materials science (organic semiconductors).

The electronic behavior of this system is defined by the interplay between the electron-rich pyrrole (a


-excessive donor) and the amphoteric pyrazole  (capable of acting as both a hydrogen bond donor and acceptor). This guide distinguishes between two primary architectures:
  • Linked Systems: Where rings are connected via

    
    -bonds or conjugated linkers (e.g., chalcones), allowing for rotational freedom and interrupted conjugation.[1]
    
  • Fused Systems: Such as pyrrolo[1,2-b]pyrazole , where the rings share atoms, forcing planarity and creating a continuous, rigid

    
    -manifold essential for fluorescence and low band-gap applications.[1]
    

Electronic Architecture & Mechanistic Logic

Frontier Molecular Orbital (FMO) Theory

The reactivity and optical properties of these systems are governed by the HOMO-LUMO gap .

  • Pyrrole Contribution: The pyrrole nitrogen lone pair participates in the aromatic sextet, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the system prone to electrophilic attack and oxidation.

  • Pyrazole Contribution: The pyrazole ring, particularly when substituted with electron-withdrawing groups (EWGs), lowers the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • The "Push-Pull" Effect: In Donor-Acceptor (D-A) designs (e.g., diketopyrrolopyrrole or linked chalcones), the pyrrole acts as the donor and the pyrazole (or attached substituents) acts as the acceptor. This reduces the band gap (

    
    ), shifting absorption into the visible/NIR spectrum.
    
Tautomerism and H-Bonding

Unlike pyrrole, pyrazole exhibits annular tautomerism (


).[1] This proton transfer dramatically alters the local electron density map (Electrostatic Potential Map - ESP), switching the specific nitrogen atom acting as a hydrogen bond donor (HBD) or acceptor (HBA). In kinase inhibitors, locking this tautomer via substitution is critical for maintaining high-affinity binding to the ATP hinge region.
Visualization: Electronic Logic Flow

The following diagram illustrates how structural modifications dictate electronic outcomes.

ElectronicLogic Scaffold Pyrrole-Pyrazole Core Mod_D Pyrrole Modification (Electron Donor) Scaffold->Mod_D Mod_A Pyrazole Modification (H-Bond/Acceptor) Scaffold->Mod_A Effect_1 HOMO Elevation (Oxidation Potential) Mod_D->Effect_1 Alkyl/Aryl groups Effect_2 LUMO Stabilization (Electron Affinity) Mod_A->Effect_2 -NO2, -CN, -CF3 Effect_3 Tautomeric Lock (Binding Specificity) Mod_A->Effect_3 N-methylation Prop_OLED Low Band Gap (OLEDs/Solar Cells) Effect_1->Prop_OLED Effect_2->Prop_OLED Prop_Drug Kinase Selectivity (Drug Discovery) Effect_3->Prop_Drug

Figure 1: Causal relationship between structural modifications, electronic shifts, and functional applications.[1]

Quantitative Electronic Data

The following table summarizes typical electronic parameters for pyrrole-pyrazole derivatives, derived from Density Functional Theory (DFT) and electrochemical experiments.

ParameterLinked System (e.g., Chalcone)Fused System (e.g., Pyrrolo[1,2-b]pyrazole)D-A Polymer (e.g., DPP-based)Significance
HOMO (eV) -5.8 to -6.2-5.1 to -5.5-4.8 to -5.2Ionization potential; stability against oxidation.
LUMO (eV) -1.5 to -2.0-1.8 to -2.4-3.0 to -3.5Electron affinity; n-type semiconductor character.
Band Gap (

)
~4.0 - 4.5 eV~2.8 - 3.2 eV~1.5 - 2.0 eVDetermines optical absorption (UV vs. Visible).
Dipole Moment 2.5 - 5.0 D< 2.0 D (Symmetric)VariableInfluences solubility and packing in solid state.

Note: Values are representative ranges based on B3LYP/6-31G(d) calculations and CV data.

Technical Protocols

Computational Protocol: DFT Analysis

To predict the electronic properties before synthesis, the following ab initio workflow is standard. This protocol ensures self-validation by checking vibrational frequencies.

  • Software Setup: Gaussian 16 or ORCA.

  • Geometry Optimization:

    • Functional: B3LYP (Hybrid functional, balances cost/accuracy).[1]

    • Basis Set: 6-31G(d,p) for C, H, N, O atoms.[1]

    • Solvent Model: IEFPCM (Solvation is critical for dipole moments; use Water for bio-simulation, Chloroform for materials).[1]

  • Frequency Calculation:

    • Run immediately after optimization.

    • Validation: Ensure zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum.[1]

  • FMO Extraction:

    • Extract HOMO and LUMO energies (Hartrees

      
       eV).[2]
      
    • Calculate Global Hardness (

      
      ).[1]
      
Synthetic Protocol: Regioselective Synthesis of Fused Pyrrolo[1,2-b]pyrazoles

This protocol utilizes a 1,3-dipolar cycloaddition , the most robust method for constructing the fused core.[1]

Reagents:

  • 
    -amino-pyrazole derivatives (Dipole precursor).
    
  • Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate - DMAD) (Dipolarophile).[1]

  • Solvent: Acetonitrile or DMF.

Step-by-Step Workflow:

  • Dipole Generation: Dissolve the pyrazolium salt in DMF. Add a mild base (e.g.,

    
    ) to generate the pyrazolinium ylide in situ.[1]
    
  • Cycloaddition: Add 1.2 equivalents of the alkyne dropwise at 0°C.

  • Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]

  • Workup: Pour into ice water. The fused product typically precipitates. Filter and recrystallize from Ethanol.

  • Validation (NMR): Look for the disappearance of the alkyne proton and the distinct shift of the bridgehead carbons in

    
    C NMR.
    
Experimental Validation: Cyclic Voltammetry (CV)

To experimentally verify the calculated HOMO/LUMO levels.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile.
    
  • Electrodes:

    • Working: Glassy Carbon.

    • Counter: Platinum wire.

    • Reference: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium internal standard).

  • Calculation:

    • 
      [1]
      
    • 
      [1]
      
    • Note: The 4.8 eV correction factor references the vacuum level.

Workflow Visualization

The following diagram details the integrated workflow from computational design to experimental validation.

Workflow cluster_0 Phase 1: Computational Design (In Silico) cluster_1 Phase 2: Synthesis & Characterization DFT_Opt Geometry Optimization (B3LYP/6-31G*) Freq_Check Freq Calculation (Check Imaginary Freqs) DFT_Opt->Freq_Check FMO_Calc Calculate HOMO/LUMO & Band Gap Freq_Check->FMO_Calc Valid Minima Synth 1,3-Dipolar Cycloaddition (Fused System Formation) FMO_Calc->Synth Target Selection Purify Purification (Recrystallization) Synth->Purify CV_Exp Cyclic Voltammetry (Exp. Band Gap) Purify->CV_Exp CV_Exp->FMO_Calc Validation Loop

Figure 2: Integrated workflow ensuring computational predictions are validated by electrochemical experiments.

References

  • Kumar, R., et al. (2023).[1][3] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Link

  • Cuenú, F., et al. (2019).[1][4] Synthesis, structural characterization, and theoretical studies of new pyrazole Schiff bases. Journal of Molecular Structure. Link

  • Patil, P., et al. (2013).[1] Synthesis and electrochemical polymerization of diketopyrrolopyrrole based donor–acceptor–donor monomers. Polymer Chemistry. Link

  • Al-Sehemi, A. G., et al. (2014).[1][3] Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan.[5] Link

  • Danac, R., et al. (2014).[1] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Molecules. Link

Sources

Technical Guide on the Presumed Toxicity and Safety of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential toxicity and safety considerations for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine. It is critical to note that, as of the date of publication, specific toxicological studies and a formal Safety Data Sheet (SDS) for this exact molecule are not publicly available. The information herein is an expert synthesis based on the known toxicological profiles of its core structural motifs—pyrrole and pyrazole—and data from structurally related aminopyrazole derivatives. This guide is intended to inform risk assessment and safe handling practices under the precautionary principle. All recommendations must be supplemented by institution-specific safety protocols and, wherever possible, by empirical toxicological testing.

Introduction and Structural Rationale for Hazard Assessment

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, integrating two key pharmacophores: a pyrrole ring and an aminopyrazole core. The absence of direct toxicity data necessitates a structured, science-led approach to hazard identification. This guide deconstructs the molecule into its primary constituents to forecast its toxicological profile.

  • Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle. It is a constituent of tobacco smoke and is known for its potential toxic effects[1]. The pyrrole ring's reactivity and metabolic pathways can contribute to toxicity.

  • Aminopyrazole Moiety: Pyrazole derivatives are widely used in pharmaceuticals. The aminopyrazole core, in particular, can exhibit a range of biological activities and associated toxicities. Data on aminopyrazoles suggest potential for skin and eye irritation or corrosion, as well as respiratory tract irritation.[2][3][4][5]

This guide will systematically evaluate the potential hazards associated with this compound based on these well-documented precursors.

Projected Toxicological Profile

Based on the hazard classifications of pyrrole, pyrazole, and related aminopyrazoles, the following toxicological profile for this compound is anticipated.

Acute Toxicity

There is a reasonable expectation of moderate acute toxicity via oral, dermal, and inhalation routes.

  • Oral: Both pyrrole and pyrazole are classified as harmful or toxic if swallowed.[6][7][8][9][10] An SDS for 1H-Pyrazole-5-amine indicates it is harmful if swallowed (H302)[2]. Therefore, it is prudent to assume that this compound is also harmful if swallowed .

  • Dermal: Pyrazole is classified as toxic in contact with skin[10]. While data for pyrrole is less definitive, skin absorption can lead to systemic effects[7]. It is therefore advisable to handle this compound with gloves and avoid skin contact.

  • Inhalation: Pyrrole is known to be harmful if inhaled[6][8][9]. Aminopyrazoles may cause respiratory irritation[2][4][5]. Consequently, work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Skin and Eye Irritation/Corrosion

A significant potential for skin and eye irritation is predicted.

  • Skin Irritation: An SDS for 1H-Pyrazole-5-amine lists it as a skin irritant (H315)[2]. Some aminopyrazoles are known to cause severe skin burns[3][4][11]. Therefore, direct skin contact should be strictly avoided.

  • Eye Damage: Pyrrole is classified as causing serious eye damage[6][7][8][9]. Pyrazole and some aminopyrazoles also cause serious eye damage or irritation.[2][3][4][10] It is highly probable that this compound will cause serious eye irritation or damage . Appropriate eye protection is mandatory.

Sensitization

Data on the sensitization potential of this specific molecule is unavailable. However, some aminopyrazoles are known to be skin sensitizers[4]. As a precaution, individuals with known chemical sensitivities should handle this compound with extra care.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no direct evidence to suggest that this compound is mutagenic, carcinogenic, or a reproductive toxin. However, comprehensive studies on the parent heterocycles are also limited in publicly available literature. In the absence of data, it is recommended to handle the compound as a substance with unknown long-term effects and to minimize exposure.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Based on data for aminopyrazoles, there is a potential for respiratory tract irritation upon a single exposure[2].

  • Repeated Exposure: Pyrazole has been shown to cause damage to organs through prolonged or repeated exposure[10]. The target organs are not always specified in the available literature.

Summarized Hazard Identification

The following table provides a summary of the presumed hazards and their corresponding Globally Harmonized System (GHS) classifications.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 (Precautionary)H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Specific Target Organ Toxicity - Repeated ExposureCategory 2 (Precautionary)H373: May cause damage to organs through prolonged or repeated exposure

Presumed GHS Pictograms:

Experimental Protocols and Safe Handling

Given the presumed hazards, the following protocols are recommended.

Engineering Controls

All work involving solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

  • Respiratory Protection: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage
  • Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. Some related compounds are light and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended as a precautionary measure.[3]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Handling Compounds with Limited Toxicity Data

The following diagram illustrates a recommended workflow for handling novel or poorly characterized compounds like this compound.

G Workflow for Handling Compounds with Limited Toxicity Data cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Safe Handling Protocol cluster_2 Phase 3: Execution & Documentation start Start: New Compound Synthesis/Acquisition search_data Search for Specific Toxicity Data & SDS start->search_data data_found Data Found? search_data->data_found analyze_moieties Analyze Structural Moieties (e.g., Pyrrole, Pyrazole) data_found->analyze_moieties No define_ppe Define Mandatory PPE (Gloves, Goggles, Lab Coat) data_found->define_ppe Yes extrapolate_hazards Extrapolate Potential Hazards analyze_moieties->extrapolate_hazards precautionary_principle Apply Precautionary Principle: Assume Higher Hazard Class extrapolate_hazards->precautionary_principle precautionary_principle->define_ppe define_controls Specify Engineering Controls (Fume Hood, Eyewash) define_ppe->define_controls handling_protocol Develop Handling & Storage Protocol define_controls->handling_protocol emergency_plan Establish Emergency & Spill Plan handling_protocol->emergency_plan conduct_experiment Conduct Experiment emergency_plan->conduct_experiment document_handling Document All Handling & Exposure Incidents conduct_experiment->document_handling end End: Decontamination & Waste Disposal document_handling->end

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its privileged structural motifs. The synthetic strategy is centered around a robust and efficient two-step sequence, commencing with the synthesis of a key β-ketonitrile intermediate, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, followed by its cyclocondensation with hydrazine. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and necessary characterization and safety information.

Introduction and Synthetic Rationale

The convergence of pyrrole and pyrazole scaffolds in a single molecular entity, as seen in this compound, presents a compelling opportunity for the exploration of novel chemical space in drug discovery. Aminopyrazole derivatives are known for a wide array of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anti-inflammatory properties.[1] The synthetic approach detailed herein is predicated on the well-established and versatile method of 5-aminopyrazole synthesis through the condensation of β-ketonitriles with hydrazine.[2][3]

Our synthetic design is bifurcated into two primary stages:

  • Stage 1: Synthesis of the β-Ketonitrile Intermediate. The initial step involves the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. This is achieved via a Claisen-type condensation reaction between a suitable pyrrole precursor, ethyl 1H-pyrrole-2-carboxylate, and acetonitrile. This reaction is a classic and efficient method for the formation of β-keto esters and their analogues.[4][5]

  • Stage 2: Cyclocondensation to Form the Aminopyrazole Ring. The synthesized β-ketonitrile is then subjected to a cyclocondensation reaction with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[6][7]

This two-stage approach offers a logical and experimentally validated pathway to the target molecule, utilizing readily accessible starting materials and well-understood reaction mechanisms.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of β-Ketonitrile Intermediate cluster_stage2 Stage 2: Cyclocondensation start1 Ethyl 1H-pyrrole-2-carboxylate + Acetonitrile intermediate 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile start1->intermediate  NaH, THF, Reflux final_product This compound intermediate->final_product Hydrazine Hydrate, Ethanol, Reflux

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

This protocol details the Claisen-type condensation to form the key β-ketonitrile intermediate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)
Ethyl 1H-pyrrole-2-carboxylateC₇H₉NO₂139.155.0 g35.9
AcetonitrileC₂H₃N41.053.0 mL57.4
Sodium Hydride (60% in mineral oil)NaH24.001.72 g43.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
1 M Hydrochloric AcidHCl36.46~50 mL-
Ethyl AcetateC₄H₈O₂88.11200 mL-
BrineNaCl (aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37--

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.72 g, 43.1 mmol, 1.2 eq) carefully washed with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF (50 mL).

  • In a separate flask, dissolve ethyl 1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol, 1.0 eq) and acetonitrile (3.0 mL, 57.4 mmol, 1.6 eq) in anhydrous THF (50 mL).

  • Slowly add the solution from step 2 to the stirred suspension of sodium hydride at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile as a solid.

Stage 2: Synthesis of this compound

This protocol describes the cyclocondensation of the β-ketonitrile with hydrazine hydrate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)
3-oxo-3-(1H-pyrrol-2-yl)propanenitrileC₇H₆N₂O134.143.0 g22.4
Hydrazine Hydrate (~64% hydrazine)H₆N₂O50.062.2 mL~44.8
EthanolC₂H₆O46.0750 mL-
Glacial Acetic AcidC₂H₄O₂60.052-3 drops-
WaterH₂O18.02--

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (3.0 g, 22.4 mmol, 1.0 eq) in ethanol (50 mL).

  • Add hydrazine hydrate (2.2 mL, ~44.8 mmol, 2.0 eq) to the solution, followed by a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insight

Reaction_Mechanism cluster_mechanism Mechanism of Pyrazole Formation ketonitrile 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile intermediate1 Hydrazone Intermediate ketonitrile->intermediate1 Nucleophilic attack on ketone hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular nucleophilic attack on nitrile final_product This compound intermediate2->final_product Tautomerization & Aromatization

Figure 2: Plausible mechanism for the formation of the pyrazole ring.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclized intermediate which subsequently tautomerizes to the stable aromatic 5-aminopyrazole.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMRSignals corresponding to the pyrrole and pyrazole ring protons, as well as the amine protons. The chemical shifts and coupling constants will be characteristic of the heterocyclic structure. The NH protons of both rings and the amine group will be exchangeable with D₂O.
¹³C NMRResonances for all carbon atoms in the pyrrole and pyrazole rings.
MS (ESI)The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 149.08.
IRCharacteristic absorption bands for N-H stretching (pyrrole, pyrazole, and amine), C=C and C=N stretching of the aromatic rings.

Safety and Handling Precautions

  • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Acids and Bases: Handle hydrochloric acid and glacial acetic acid with care as they are corrosive.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011, 7, 25. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC, 2011. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc, 2009, (i), 198-250. Available at: [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 2014, 50(84), 12693-12696. Available at: [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, WO2014033164A1, 2014.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office, EP2890665A1, 2015. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PMC, 2023. Available at: [Link]

  • The Claisen Condensation. University of Babylon. Available at: [Link]

  • Notes - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 2020, 25(21), 5229. Available at: [Link]

  • Process for producing 5-amino-3-methylpyrazole. Google Patents, WO1993006088A1, 1993.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. Available at: [Link]

  • diphenylketene. Organic Syntheses Procedure. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI, 2020. Available at: [Link]

  • Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Repositorio UCHILE, 2020. Available at: [Link]

  • Claisen Condensation. Organic Chemistry Tutor. Available at: [Link]

  • 8.1 Claisen Condensation Fundamentals. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

  • 3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. PubChemLite. Available at: [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, CN104703972A, 2015.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC, 2022. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate, 2020. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC, 2007. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. Available at: [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC, 2019. Available at: [Link]

  • Diethyl carbonate as a solvent for ruthenium catalysed C–H bond functionalisation. Green Chemistry, 2012, 14(3), 734-739. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing, 2022. Available at: [Link]

  • Reaction of diethyl carbonate with excess PhMgBr, then aqueous workup... Reddit. Available at: [Link]

Sources

cyclization methods to obtain 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Executive Summary

The molecule This compound (also referred to as 5-amino-3-(pyrrol-2-yl)pyrazole) represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK, PCTAIRE, and JAK families). Its structural utility lies in the "hinge-binding" capacity of the pyrazole-pyrrole motif, which mimics the adenine base of ATP.

This Application Note details a robust, two-step synthetic protocol designed for high reproducibility and scalability. Unlike generic heterocyclic preparations, this guide addresses the specific challenge of managing the acidic pyrrole N-H proton during the critical C-C bond-forming step. We utilize a


-ketonitrile intermediate strategy , optimized to minimize side reactions and maximize regiochemical purity.

Retrosynthetic Analysis & Strategy

The most reliable pathway to 5-aminopyrazoles is the cyclocondensation of


-ketonitriles with hydrazine. For this specific target, the retrosynthesis disconnects the pyrazole ring to reveal 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile  and hydrazine .

Key Strategic Considerations:

  • Acidity Management: The pyrrole ring contains an acidic proton (

    
    ). Standard base-catalyzed Claisen condensations used to form the 
    
    
    
    -ketonitrile will deprotonate the pyrrole nitrogen first. Our protocol compensates for this by adjusting the base stoichiometry (using >2 equivalents) to generate a dianionic species that facilitates the nucleophilic attack of the acetonitrile anion.
  • Tautomeric Equilibrium: The final product exists in equilibrium between the 3-amino and 5-amino tautomers. While chemically identical in solution, the nomenclature "5-amine" is used here to denote the reactive amine handle often used for further derivatization (e.g., amide coupling).

Retrosynthesis Target Target: This compound Intermediate Intermediate: 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile Target->Intermediate Retro-Cyclization (Hydrazine Hydrate) StartingMaterials Starting Materials: Ethyl 1H-pyrrole-2-carboxylate + Acetonitrile Intermediate->StartingMaterials Retro-Claisen Condensation (NaH, THF)

Figure 1: Retrosynthetic disconnection showing the


-ketonitrile pathway.

Experimental Protocol

Phase 1: Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

The formation of the


-ketonitrile backbone via a modified Claisen condensation.

Reagents & Materials:

  • Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv)

  • Anhydrous Acetonitrile (Excess or 1.5 equiv if using THF as solvent)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M) for quenching

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, suspend NaH (2.5 equiv) in anhydrous THF (10 mL/g of NaH). Note: The excess base is critical to deprotonate both the pyrrole N-H and the acetonitrile.

  • Acetonitrile Activation: Add anhydrous acetonitrile (1.5 equiv) dropwise to the NaH suspension at 0°C. Stir for 15 minutes.

  • Ester Addition: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and stir for 4–6 hours.

    • Visual Cue: The reaction mixture typically turns a deep yellow/orange color, indicating the formation of the conjugated enolate species.

  • Quenching: Cool the mixture to 0°C. Carefully quench with water (dropwise) to destroy excess NaH.

  • Acidification: Acidify the aqueous phase with 1M HCl to pH ~4–5. This protonates the intermediate to its neutral

    
    -ketonitrile form.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc).

Self-Validation Checkpoint:

  • IR Spectroscopy: Look for a sharp nitrile (-CN) stretch around 2200–2260 cm⁻¹ and a ketone carbonyl stretch around 1650–1680 cm⁻¹ .

  • 1H NMR: Confirm the presence of the methylene protons (

    
    ) as a singlet around 4.0–4.2 ppm .
    
Phase 2: Cyclization to this compound

The formation of the pyrazole ring using hydrazine.

Reagents & Materials:

  • 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (from Phase 1)

  • Hydrazine Hydrate (N2H4·H2O) (3.0 – 5.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

  • Dissolution: Dissolve the

    
    -ketonitrile (1.0 equiv) in Ethanol (10 mL/mmol).
    
  • Reagent Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[1][2][3][4] Hydrazine attacks the ketone carbonyl first, forming a hydrazone, which then undergoes intramolecular nucleophilic attack on the nitrile carbon to close the ring.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf amine product.

  • Workup:

    • Method A (Precipitation): Concentrate the reaction mixture to ~20% of its original volume. Cool to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol.

    • Method B (Extraction): If no precipitate forms, evaporate to dryness. Redissolve in EtOAc, wash with water, dry over Na2SO4, and concentrate.

  • Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM

    
     DCM:MeOH 95:5).
    

Data Summary Table:

ParameterPhase 1 (Precursor)Phase 2 (Target)
Key Reagent NaH / AcetonitrileHydrazine Hydrate
Solvent THF (Anhydrous)Ethanol
Temp/Time Reflux / 4–6 hReflux / 3–5 h
Yield Target 65–80%75–90%
Appearance Yellowish SolidOff-white/Beige Solid
Key NMR Signal

4.1 (s, 2H, -CH2-)

5.5-6.0 (br s, 2H, -NH2)

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Precursor Synthesis)

  • Cause: Incomplete deprotonation of the pyrrole/acetonitrile.

  • Fix: Ensure NaH is fresh and anhydrous. Increase NaH to 3.0 equiv. Ensure the reaction is strictly anhydrous (water quenches the acetonitrile anion immediately).

Issue: Regioisomers or Byproducts in Step 2

  • Cause: If substituted hydrazines (e.g., methylhydrazine) are used, regioisomers (3-amino vs 5-amino) will form.

  • Fix: With unsubstituted hydrazine, this is not an issue due to tautomerism. However, ensure the reaction goes to completion to avoid open-chain hydrazone intermediates.

Issue: Purification Difficulties

  • Observation: The product is polar and streaks on silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to the DCM/MeOH eluent to sharpen the peaks during chromatography.

Safety & Handling

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. Handle under inert atmosphere (N2/Ar).

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. distinct risk of skin absorption. Use double gloves and work in a well-ventilated fume hood.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

  • Synthesis of Pyrazole Kinase Inhibitors

    • Evaluation of 3-amino-1H-pyrazole-based kinase inhibitors.
    • Source: National Institutes of Health (NIH) / PMC.
  • Precursor Synthesis (

    
    -ketonitriles): 
    
    • A Concise Synthesis of Pyrrole-Based Drug Candidates
    • Source: Molecules (MDPI), 2023.[2]

  • General Aminopyrazole Cyclization Methods

    • Approaches towards the synthesis of 5-aminopyrazoles.
    • Source: Beilstein Journal of Organic Chemistry.[1]

Sources

Application Note: Crystal Growth Protocols for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS: 1174894-35-9) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore for Janus kinase (JAK), Aurora kinase, and Cyclin-dependent kinase (CDK) inhibitors.

The Crystallization Challenge: This molecule presents a unique solid-state challenge due to its "Chameleon Character" :

  • Tautomeric Fluidity: The pyrazole ring exists in dynamic equilibrium (

    
     vs. 
    
    
    
    ), and the exocyclic amine can participate in imine-enamine tautomerism.
  • H-Bonding Complexity: It possesses three distinct hydrogen bond donors (pyrrole-NH, pyrazole-NH, amine-NH

    
    ) and multiple acceptors, leading to high lattice energy and a propensity for forming solvates or "oiling out" rather than crystallizing.
    

This guide moves beyond standard screening to provide a rational, mechanism-based approach to isolating high-quality single crystals (for XRD) and pure bulk phases (for formulation).

Physicochemical Profiling & Solubility Landscape[1]

Before attempting crystallization, one must map the solubility profile.[1] This molecule is amphoteric and highly polarizable.[1]

The Solubility Matrix

Data derived from structural analog extrapolation (e.g., phenyl-aminopyrazoles) and functional group analysis.

Solvent ClassSpecific SolventSolubility RatingApplication
Primary Solvents Methanol (MeOH)HighGood for evaporation; risk of solvates.[1]
Ethanol (EtOH)ModerateIdeal for cooling crystallization.[1]
DMSO / DMFVery HighUse only for antisolvent diffusion.[1]
Anti-Solvents Acetonitrile (MeCN)ModerateExcellent co-solvent to break H-bond networks.[1]
WaterLow (pH dependent)Strong antisolvent; risk of hydrate formation.[1]
Dichloromethane (DCM)LowGood antisolvent for vapor diffusion.[1]
Hexanes / HeptaneInsolubleUse to drive precipitation.[1]

Protocol A: Binary Solvent Evaporation (Screening)

Objective: Rapid identification of metastable polymorphs and initial single crystals. Mechanism: Slow increase in supersaturation allows the molecule to organize into its most stable H-bond network (likely involving pyrrole-pyrazole pairing).

Materials:

  • 20 mL Scintillation Vials

  • 0.22 µm PTFE Syringe Filters[1]

  • Parafilm[1]

Procedure:

  • Dissolution: Dissolve 10 mg of this compound in 1.0 mL of Methanol . Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Filter the solution into a clean vial to remove nucleation sites (dust).

  • Binary Addition: Add 0.5 mL of Acetonitrile (MeCN) .

    • Rationale: MeCN disrupts the strong solvent-solute H-bonds of methanol, lowering the solubility slightly and encouraging crystal lattice formation over solvation.

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3 small holes with a needle.

  • Incubation: Store at ambient temperature (20-25°C) in a vibration-free environment.

Expected Outcome: Block-like or prismatic crystals should appear within 2-5 days.[1]

Protocol B: Vapor Diffusion (High-Quality Single Crystals)

Objective: Growth of X-ray quality single crystals by extremely slow supersaturation, minimizing defects. Mechanism: A volatile anti-solvent diffuses into the solution, slowly lowering the solubility limit without thermal shock.

The "Sitting Drop" Micro-Method

Best for <5 mg of material.

VaporDiffusion cluster_0 Vapor Diffusion Mechanism Sample Inner Vial (Solution) Seal Sealed Cap (Equilibrium) Sample->Seal Placed Inside Outer Outer Reservoir (Anti-Solvent) Outer->Seal Vapor Pressure Gradient Crystal Nucleation & Growth Seal->Crystal Slow Diffusion (3-7 Days)

Figure 1: Schematic of the Vapor Diffusion setup. The volatile anti-solvent (Outer) diffuses into the solute solution (Inner).

Procedure:

  • Inner Solution: Dissolve 5 mg of compound in 0.5 mL DMF or DMSO in a small insert vial (or HPLC vial).

  • Outer Reservoir: Place the small vial inside a larger 20 mL vial containing 3 mL of Water or Ethanol .

    • Note: If using DMSO (Inner), use Water (Outer). If using DMF (Inner), use Ethanol (Outer).

  • Equilibration: Cap the large vial tightly. Do not cap the small inner vial.

  • Timeline: Leave undisturbed for 7-14 days. The water vapor will diffuse into the DMSO, gradually precipitating the compound.

Protocol C: pH-Switch Recrystallization (Purification)

Objective: Bulk purification and polymorph control. Mechanism: The pyrazole amine is basic.[1] Protonation increases water solubility; slow deprotonation drives controlled crystallization.[1]

Procedure:

  • Acidification: Suspend 100 mg of crude material in 5 mL Water. Add 1M HCl dropwise until the solid fully dissolves (pH ~1-2).

  • Filtration: Filter to remove insoluble impurities.[1]

  • Neutralization (The Critical Step):

    • Place the filtrate in a beaker with magnetic stirring.

    • Slowly diffuse Ammonia vapor into the solution (place a small beaker of Ammonium Hydroxide next to the sample under a larger covered bell jar).

    • Alternative: Add 0.1M NaOH via a syringe pump at 0.1 mL/min.[1]

  • Harvest: As the pH approaches neutral (pH 6-7), the free base will crystallize out.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Phase separation before crystallization.[1]Temperature is too high or supersaturation is too fast.[1] Switch to Protocol B (Vapor Diffusion) or add a "seed" crystal.
Twinning Multiple crystals growing from one point.[1]Nucleation rate is too high.[1] Dilute the starting solution by 50%.
Amorphous Solid Precipitation is too rapid.[1]Use a weaker anti-solvent (e.g., switch from Hexane to Ethanol).
Solvates Crystals degrade/turn opaque in air.[1]The crystal lattice contains solvent molecules.[1] Dry crystals slowly under controlled humidity or analyze immediately with XRD.[1]

Characterization Workflow

To validate the solid form, follow this analytical sequence:

Characterization Start Harvested Crystals Microscopy 1. Optical Microscopy (Birefringence Check) Start->Microscopy PXRD 2. Powder XRD (Polymorph Fingerprint) Microscopy->PXRD If Crystalline SCXRD 3. Single Crystal XRD (Tautomer/Structure ID) PXRD->SCXRD If High Quality Thermal 4. DSC / TGA (Solvate/Melting Point) PXRD->Thermal For Bulk Purity

Figure 2: Analytical workflow for validating the crystalline form of this compound.

Key Checkpoint:

  • Tautomer Identification: Use Single Crystal XRD (SC-XRD) to determine if the proton resides on the pyrazole N1 or N2, and if the amino group is in the amino (

    
    ) or imino (
    
    
    
    ) form. This is critical for docking studies in kinase drug discovery.[1]

References

  • Synthesis and Kinase Inhibition

    • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1] (2020).[1][2] PMC. Link

  • Structural Analogs & Crystallization

    • Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. (2019).[1][2] ChemRxiv.[1][3][4] Link

  • Tautomerism in Aminopyrazoles

    • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action.[1] (2022).[1][2][5][6] MDPI.[1] Link

  • Fragment-Based Discovery

    • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor. (2009).[1][2][7] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

[1]

Ticket ID: PYR-PYZ-005 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine involves the condensation of a

1231

This guide treats your synthesis as a system. We break it down into two critical modules: Precursor Assembly and Cyclization/Isolation .[4]

Module 1: The Synthetic Roadmap & Logic

The following workflow illustrates the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflowStartStart: Methyl 1H-pyrrole-2-carboxylateStep1Step 1: Claisen Condensation(Acetonitrile + Strong Base)Start->Step1CCP1CCP 1: Stoichiometry Control(Pyrrole NH acidity)Step1->CCP1 Requires >2 eq. BaseIntermediateIntermediate:3-oxo-3-(1H-pyrrol-2-yl)propanenitrileCCP1->Intermediate Acidic Workup (Careful!)Step2Step 2: Knorr Cyclization(Hydrazine Hydrate)Intermediate->Step2CCP2CCP 2: pH & Oxidative StabilityStep2->CCP2 Inert Atmosphere EssentialProductTarget:This compoundCCP2->Product CrystallizationFail1Polymerization (Black Tar)CCP2->Fail1 Air Exposure

Caption: Critical Control Points (CCP) in the synthesis of pyrrolyl-pyrazoles. Red diamonds indicate high-risk steps requiring intervention.[1]

Module 2: Precursor Synthesis (The -Ketonitrile)

The Reaction: Condensation of methyl 1H-pyrrole-2-carboxylate with acetonitrile.[1] The Challenge: The pyrrole N-H is acidic (

414
Troubleshooting Q&A

Q: My reaction mixture turned solid, and I recovered starting material. What happened? A: You likely used insufficient base.[4]

  • Diagnosis: The pyrrole ring acts as an acid.[4] The first equivalent of base (e.g., NaH) removes the pyrrole proton, forming a pyrrolyl anion.[1][4] This anion is electron-rich and unreactive toward the acetonitrile anion.[1]

  • Solution: Use at least 2.2 to 2.5 equivalents of NaH .

    • Eq 1: Deprotonates the pyrrole N-H.[4]

    • Eq 2: Deprotonates acetonitrile to form the nucleophile (

      
      ).[4]
      
    • Pro-Tip: If yield remains low, switch to Lithium Diisopropylamide (LDA) or LiHMDS (3 equiv.) in THF at -78°C. Lithium enolates are often more stable and reactive in this specific condensation.[1][4]

Q: The workup resulted in a black, insoluble gum.[1][4] How do I isolate the nitrile? A: This is oxidative polymerization during the acidic quench.[4]

  • Mechanism: Pyrroles are acid-sensitive.[1][4] Quenching the reaction with strong acid (HCl) to pH 1 generates electron-deficient species that polymerize rapidly.[4]

  • Protocol Adjustment:

    • Quench the reaction on ice.

    • Adjust pH to exactly 4–5 using Acetic Acid or saturated

      
      , not concentrated HCl.
      
    • Extract immediately into EtOAc.[1][4] Do not let the acidic aqueous phase stand.[4]

Module 3: Cyclization to Pyrazole

The Reaction: Reaction of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with Hydrazine Hydrate.[1] The Challenge: "Oiling out" and purification difficulties due to product polarity.

Optimized Protocol
ParameterRecommendationRationale
Solvent Ethanol (Abs.) or n-Butanol Protic solvents facilitate proton transfer during cyclization.[1][4] n-Butanol allows higher temp (

C) if kinetics are slow.[4]
Reagent Hydrazine Hydrate (80%) Use a slight excess (1.2 – 1.5 eq).[1][4] Avoid hydrazine salts (sulfate/HCl) unless you add a base, as they retard the reaction.[1][4]
Catalyst Acetic Acid (Cat.) A few drops of AcOH catalyze the initial imine formation.[4]
Atmosphere Argon/Nitrogen CRITICAL. Aminopyrazoles + Pyrroles are synergistic antioxidants; they will scavenge oxygen and decompose.[4]
Troubleshooting Q&A

Q: I see the product on TLC, but it won't crystallize. It's a sticky oil. A: This is the most common issue with aminopyrazoles.[4]

  • Cause: Trace hydrazine or solvent impurities prevent lattice formation.[4]

  • Fix (The "Trituration" Method):

    • Evaporate the reaction solvent completely (high vacuum).

    • Add a small amount of cold Diethyl Ether or MTBE (the product is usually insoluble in ether, while impurities are soluble).[4]

    • Scratch the flask wall vigorously with a glass rod.[4]

    • If it remains an oil, dissolve in minimal DCM and add Hexanes dropwise until cloudy, then refrigerate.

Q: The product is dark brown/black. Is it ruined? A: Not necessarily, but it is oxidized.[1][4]

  • Purification Strategy:

    • Perform a filtration through a short pad of silica gel .[4]

    • Eluent: 5% to 10% Methanol in Dichloromethane (DCM). Pure DCM will likely not move the amine.[4]

    • Additive: Add 1% Triethylamine (TEA) to the eluent to prevent the amine from streaking on the silica.[4]

Module 4: Advanced Strategy (The "Protected" Route)

If the yield of the direct route (Modules 2 & 3) is consistently <30%, you must switch to the N-protected route.[1] This adds steps but guarantees yield.[4]

Protocol:

  • Protection: React Methyl pyrrole-2-carboxylate with Boc-anhydride (

    
    ) and DMAP.[1][4] (Yield: >90%).
    
  • Condensation: React N-Boc-ester with Acetonitrile/LDA. (Yield: >80%—no N-H interference).

  • Cyclization: React with Hydrazine.

    • Note: Hydrazine often cleaves the N-Boc group in situ during reflux, saving a deprotection step.[1][4] If not, treat with TFA/DCM post-cyclization.[1][4]

References

  • General Pyrazole Synthesis (Knorr Type)

    • Source: Organic Syntheses, Coll.[1][4] Vol. 4, p.351 (1963).[1][4]

    • Relevance: Foundational protocol for aminopyrazole synthesis from nitriles.[4]

    • URL:[1][4]

  • Synthesis of Pyrrole-Pyrazole Hybrids (Kinase Inhibitors)

    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–185.[1][4] "Approaches towards the synthesis of 5-aminopyrazoles."

    • Relevance: Reviews the specific reaction of -ketonitriles with hydrazine to form 5-aminopyrazoles.
    • URL: [Beilstein J. Org.[4] Chem. - Aminopyrazoles]([Link])

  • Precursor Stability & Handling

    • Source: PubChem Compound Summary for 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.[1][5]

    • Relevance: Confirming structure and chemical properties of the intermediate.[4]

    • URL:[1][4]

  • Oxidative Stability of Aminopyrazoles

    • Source:Journal of Medicinal Chemistry, 2009, 52(21), 6685–6705.[1][4] (Context of JAK inhibitor synthesis intermediates).

    • Relevance: Discusses the handling of electron-rich heteroarom
    • URL: [ACS Publications - J. Med.[1][4] Chem.]([Link]4]

recrystallization solvents for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization Guide Subject: 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (and related 3,5-disubstituted pyrazoles) Ticket ID: REC-PYR-005 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are working with This compound , a heteroaromatic scaffold capable of significant hydrogen bonding (multiple NH donors, N acceptors).[1][2][3] Its purification is often complicated by two factors:

  • Tautomerism: The 3-amino and 5-amino positions are tautomerically equivalent in the unsubstituted ring, leading to complex crystal packing.[1][2]

  • Oxidative Instability: The electron-rich pyrrole ring is susceptible to oxidation, often resulting in "pinking" or black tar formation during hot recrystallization.[1][2]

This guide prioritizes solvent systems that balance polarity requirements with thermal gentleness to prevent decomposition.[1][2]

Part 1: Solvent Selection Matrix

Q: What is the best solvent system for this specific aminopyrazole?

A: Based on the solubility profile of 3,5-diaminopyrazoles and pyrrole-pyrazole conjugates, we recommend the following tiered approach. Do not use chlorinated solvents (DCM/Chloroform) for crystallization as they rarely induce good lattice formation for this class.[1][2]

Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethanol (Absolute) 100%Primary Choice Most literature precedents for aminopyrazoles use EtOH.[1][2] It solubilizes the amine at reflux but allows precipitation upon cooling.[1][2]
Ethanol / Water 90:10 to 70:30High Polarity Use if the compound is too soluble in pure EtOH.[1][2] Water acts as the anti-solvent.[1][2] Warning: Excess heat + water may accelerate pyrrole degradation.[1][2]
Methanol / Acetonitrile 1:1 to 1:3Alternative Good for removing lipophilic impurities.[1][2] Dissolve in MeOH, then add MeCN hot.
Ethyl Acetate / Heptane VariableLow Polarity Use only if the crude is very dark/tarry.[1][2] The product may precipitate as an amorphous powder rather than crystals.[1][2]

Part 2: Step-by-Step Recrystallization Protocol

Q: How do I perform the recrystallization without degrading the pyrrole ring?

A: Follow this "Gentle Thermal Cycle" protocol. The key is minimizing the time the compound spends in solution at high temperatures.[1][2]

The Protocol
  • Preparation: Place your crude solid in a round-bottom flask. Flush the flask with Nitrogen or Argon.[1][2] Pyrroles oxidize rapidly in hot solution if air is present.[1][2]

  • Dissolution: Add the primary solvent (e.g., Ethanol) in small portions while heating the flask in an oil bath at 60-70°C (do not hard reflux unless necessary).

    • Target: Minimum amount of solvent to dissolve the solid at near-boiling.[1][2]

  • Filtration (Critical): If the solution is dark or contains black specks, add activated charcoal, stir for 5 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

    • Rapid cooling often traps impurities.[1][2]

  • Finishing: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold solvent (same as used in step 2).[1][2]

Part 3: Troubleshooting & FAQs

Q: My product turned into a sticky oil (oiled out) instead of crystallizing. How do I fix this?

A: "Oiling out" is extremely common with aminopyrazoles due to their ability to form supersaturated solutions and their low melting points relative to the solvent boiling point.[1][2]

Corrective Actions:

  • The Seeding Trick: If you have any solid pure sample (even a micro-amount), add a "seed" crystal to the oil/solvent mixture at room temperature.[1][2]

  • The Scratch Method: Use a glass rod to vigorously scratch the inner wall of the flask at the interface of the liquid and air.[1][2] This creates nucleation sites.[1][2]

  • Re-heat and Dilute: Oiling out often means the solution is too concentrated.[1][2] Re-heat to dissolve the oil, add 10-20% more solvent, and cool down much slower.[1][2]

Q: The crystals are pink or brown.[1][2] Is my compound ruined?

A: Not necessarily. Pyrrole derivatives often undergo surface oxidation, turning pink/red upon exposure to air.[1][2]

  • Fix: Wash the crystals with a small amount of cold ether or heptane.[1][2] The colored impurities are often on the surface.[1][2]

  • Prevention: Add a pinch of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the recrystallization solvent to act as an antioxidant during the heating phase.[1][2]

Q: Can I use acid-base extraction instead?

A: Yes. The pyrazole amine is basic.[1][2]

  • Dissolve crude in 1M HCl (aq). Filter off insoluble tars.[1][2]

  • Neutralize slowly with saturated NaHCO₃ or NH₄OH.[1][2]

  • The free base should precipitate.[1][2] Collect this solid and then recrystallize from Ethanol for final polish.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting the "oiling out" phenomenon.

Recrystallization_Logic Start Start: Crude this compound Solubility_Test Solubility Test (100mg) Start->Solubility_Test Decision_Polar Soluble in Hot EtOH? Solubility_Test->Decision_Polar Path_EtOH Use Ethanol (Abs.) Decision_Polar->Path_EtOH Yes Path_EtOH_H2O Use EtOH/Water (80:20) Decision_Polar->Path_EtOH_H2O Too Soluble Path_MeCN Use Acetonitrile Decision_Polar->Path_MeCN Insoluble Process_Heat Dissolve at 60-70°C (Under N2) Path_EtOH->Process_Heat Path_EtOH_H2O->Process_Heat Path_MeCN->Process_Heat Process_Cool Slow Cool to RT Process_Heat->Process_Cool Result_Check Result? Process_Cool->Result_Check Outcome_Crystals Success: Filter & Wash Result_Check->Outcome_Crystals Crystals Form Outcome_Oil Failure: Oiling Out Result_Check->Outcome_Oil Oily Residue Fix_Oil 1. Re-heat & Dilute 2. Add Seed Crystal 3. Scratch Glass Outcome_Oil->Fix_Oil Fix_Oil->Process_Cool Retry

Figure 1: Decision tree for solvent selection and troubleshooting common crystallization failures for aminopyrazoles.

References

  • Synthesis of Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][4][5][6][7][8]

    • Source: Beilstein Journal of Organic Chemistry (2011).[1][2]

    • Relevance: Describes the general condensation of beta-ketonitriles with hydrazine, the primary route to this scaffold, and purific
    • URL:[Link][1]

  • General Purification of Pyrazoles

    • Title: Method for purifying pyrazoles (Patent WO2011076194A1).[1][2]

    • Source: Google Patents.[1][2]

    • Relevance: Details the acid-base extraction and crystallization of pyrazole derivatives from organic solvents like ethanol and ethyl acet
    • URL
  • Organic Syntheses Standard Procedures

    • Title: 3(5)-Aminopyrazole.[1][2][4][6][7][9][10]

    • Source: Organic Syntheses, Coll.[1][2] Vol. 5, p.39 (1973).[1][2]

    • Relevance: Provides the foundational "Ethanol/Ether" wash protocol for simple aminopyrazoles.
    • URL:[Link]

Sources

solubility issues of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Subject: Troubleshooting Solubility, Stability, and Handling of this compound CAS Registry Number: 1378335-90-0 (Generic analogue reference) / Note: Specific CAS may vary by salt form.[1] Molecular Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol [1]

Executive Summary: The "Brick Dust" Challenge

This compound is a classic "brick dust" intermediate—a flat, rigid heteroaromatic system rich in hydrogen bond donors (3 NH sites) and acceptors.[1] Its poor solubility in common organic solvents is driven by high crystal lattice energy resulting from extensive intermolecular hydrogen bonding and


-

stacking.[1]

Key Takeaway: Success requires breaking this lattice energy using polar aprotic solvents (DMSO, DMF) or thermal energy in protic solvents (Ethanol).[1] Avoid non-polar solvents (Hexanes, DCM) for dissolution.[1]

Solubility Profile & Solvent Selection

The following data is synthesized from structural properties and standard handling protocols for aminopyrazole-pyrrole conjugates.

Solubility Tier List
Solvent ClassSolventsSolubility RatingUsage Recommendation
Tier 1: High DMSO, DMF, NMP Excellent (>50 mg/mL) Primary Choice. Use for stock solutions (10–100 mM) and biological assays.[1]
Tier 2: Moderate Methanol, Ethanol Moderate (Heat Required) Soluble when hot (reflux); likely to precipitate upon cooling.[1] Good for recrystallization.[1]
Tier 3: Low THF, Acetone, Ethyl Acetate Poor (<1 mg/mL) Partial solubility. May require sonication.[1] Avoid for quantitative transfers.[1]
Tier 4: Insoluble DCM, Chloroform, Hexanes Insoluble Do not use. The compound will float or sink as a suspension.[1]
Tier 5: Aqueous Water (pH 7) Very Poor Requires pH adjustment (acidification) to dissolve.[1]

Decision Tree: Solvent Selection Workflow

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Dissolve this compound Application What is the Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis / Purification Application->Synthesis Analysis Analytical (HPLC/NMR) Application->Analysis DMSO Use DMSO (10-100 mM Stock) Store at -20°C BioAssay->DMSO Standard Ethanol Refluxing Ethanol (Recrystallization) Synthesis->Ethanol Purification DMF DMF or NMP (Reaction Solvent) Synthesis->DMF Coupling Rxn Analysis->DMSO NMR (DMSO-d6) AcidWater Dilute HCl / Water (For Aqueous Workup) Analysis->AcidWater HPLC (Mobile Phase)

Caption: Logical workflow for selecting the optimal solvent based on experimental intent.

Troubleshooting Guides (Q&A Format)

Scenario A: "The compound won't dissolve in my reaction solvent (DCM/THF)."

Diagnosis: Polarity Mismatch. The molecule is too polar for DCM and too rigid for cold THF.[1] The crystal lattice energy is resisting solvation.[1]

Solution:

  • Switch Solvent: Move to DMF or DMAc (Dimethylacetamide) .[1] These are standard for nucleophilic attacks or couplings involving this amine.[1]

  • Co-solvent Strategy: If you must use DCM (e.g., for a specific reagent), dissolve the amine in a minimum volume of DMF first, then dilute with DCM (maintain DMF <10% if possible).[1]

  • Sonication: Sonicate for 60 seconds. Warning: Do not sonicate longer than 5 minutes as heating can accelerate oxidation of the pyrrole ring.

Scenario B: "The solution turned dark brown/black overnight."

Diagnosis: Oxidative Degradation.[1] Pyrrole rings are electron-rich and prone to oxidation, especially when coupled with an electron-donating amine group.[1] This forms "pyrrole black" (polymerized byproducts).[1]

Solution:

  • Inert Atmosphere: Always handle solutions under Nitrogen or Argon.[1]

  • Antioxidants: Add 0.1% w/v Ascorbic Acid or DTT if compatible with your downstream assay.[1]

  • Storage: Never store dilute solutions. Store only as a high-concentration (>50 mM) stock in DMSO at -20°C or -80°C.

Scenario C: "It precipitates when I add it to cell culture media."

Diagnosis: "Crashing Out" (Aqueous Insolubility).[1] The compound is hydrophobic at neutral pH.[1] Rapid dilution into water causes the hydrophobic pyrrole/pyrazole cores to aggregate.[1]

Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100% DMSO → 10% DMSO in Media → Final Concentration).[1]

  • Limit Final Conc: Ensure the final concentration is below the solubility limit (likely <100 µM in aqueous media).

  • Salt Formation: Convert the free base to a Hydrochloride (HCl) salt .[1]

    • Protocol: Dissolve free base in Ethanol.[1] Add 1.1 eq of 4M HCl in Dioxane. Evaporate. The resulting salt is significantly more water-soluble.[1]

Detailed Protocols

Protocol 1: Preparation of a 50 mM Stock Solution (Biological Assays)

Target: Stable stock for long-term storage.[1]

  • Weighing: Weigh 7.4 mg of substance into a microcentrifuge tube.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Use a fresh bottle of DMSO.[1] Hygroscopic DMSO (containing water) reduces solubility.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 30 seconds.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 3 months (check for darkening/precipitation before use).[1]

Protocol 2: Recrystallization (Purification)

Target: Purifying crude material from synthesis.[1][2]

  • Solvent: Use Ethanol (EtOH) .[1][3]

  • Procedure:

    • Suspend crude solid in EtOH (approx. 10 mL per gram).[1]

    • Heat to reflux (80°C) with stirring.

    • Add more EtOH dropwise until fully dissolved.[1]

    • Optional: Add activated charcoal, stir 5 mins, filter hot (removes oxidized impurities).

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Collection: Filter the off-white/yellow crystals and wash with cold Ether.

Chemical Stability & Reactivity Pathway

Understanding the reactivity helps prevent degradation.[1]

Stability Compound This compound Oxidation Oxidation (Air/Light) Target: Pyrrole Ring Compound->Oxidation O2 Exposure Acidity Acidic pH (HCl) Compound->Acidity H+ Polymer Dark Precipitate (Polypyrrole-like) Oxidation->Polymer Degradation Salt Soluble Salt (Protonated Amine) Acidity->Salt Stabilization/Solubilization

Caption: Stability pathways showing oxidation risks vs. salt stabilization.

References

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1] Chem. 2011, 7, 179–197. Link

  • National Institutes of Health (PMC). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives."[1] Bioorg Med Chem Lett.[1] 2011.[1] Link

  • Organic Syntheses. "3(5)-Aminopyrazole." Org.[1][3][4][5][6][7] Synth. 1968, 48, 8. (Foundational chemistry for aminopyrazole handling). Link

  • MDPI Encyclopedia. "Synthesis and Properties of Pyrazoles." Encyclopedia 2022.[1][6] Link[1]

Sources

Technical Support Center: Stability & Handling of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine . It addresses the specific stability challenges inherent to the pyrrole-pyrazole scaffold in acidic environments.

Executive Summary: The "Pyrrole Red" Hazard

If you are accessing this guide, you have likely observed a color change (red, brown, or black) or a loss of purity when handling This compound in acidic media.

The Core Issue: While the pyrazole-amine moiety is relatively robust, the pyrrole ring is highly electron-rich and acid-sensitive. In aqueous acidic conditions (pH < 4), the pyrrole moiety undergoes protonation at the C3 position, initiating a rapid, autocatalytic polymerization reaction. This results in the formation of "pyrrole red" (amorphous oligomers) and polypyrrole-like chains, effectively destroying your sample.

Immediate Action:

  • Stop any heating in acidic solvents.

  • Neutralize aqueous solutions immediately to pH 7–8 using mild base (NaHCO₃).

  • Switch to anhydrous conditions if salt formation is required.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: My sample turned from a pale solid to a dark red/black gum after adding 1M HCl. Is it recoverable?

Diagnosis: Acid-Catalyzed Polymerization. Technical Insight: You have likely triggered electrophilic aromatic substitution. The protonated pyrrole acts as an electrophile, reacting with unprotonated pyrrole units. This is irreversible for the polymerized portion. Recovery:

  • Neutralize the mixture immediately with saturated NaHCO₃.

  • Extract with Ethyl Acetate (EtOAc) or DCM.

  • The polymer is often insoluble in organic solvents; filter off the dark solids.

  • Check the filtrate by LC-MS. If the monomer mass (MW ~148.17) is present, purify via flash chromatography (DCM/MeOH).

Q2: I need to form a salt for solubility. How do I do this without decomposition?

Protocol: Do not use aqueous acids. Use anhydrous conditions to precipitate the salt faster than the polymerization kinetics.

  • Recommended Acid: 1M or 2M HCl in Diethyl Ether or Dioxane (Anhydrous).

  • Temperature: 0°C (Ice bath).

  • Method: Dissolve the free base in a minimal amount of dry THF or Ethanol. Add the anhydrous HCl dropwise at 0°C. The salt should precipitate immediately. Filter and wash with dry ether.

Q3: My HPLC chromatogram shows peak splitting and broadening. Is this degradation?

Diagnosis: Likely Tautomerism , not necessarily degradation (unless new impurity peaks appear). Technical Insight: The pyrazole ring exists in tautomeric equilibrium (1H vs. 2H). In unbuffered HPLC solvents, these tautomers can interconvert on the column time-scale, causing peak broadening. Solution:

  • Run HPLC with a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate) to stabilize the protonation state.

  • If the peak resolves into a sharp singlet, your sample is stable. If multiple distinct peaks with different retention times persist, degradation has occurred.

Technical Deep Dive: Mechanism of Instability

Understanding the mechanism is crucial for prevention. The pyrrole ring is the "weak link."

Mechanism: Acid-Catalyzed Oligomerization

In strong acid, the pyrrole is protonated not at the nitrogen, but at the C3 carbon. This breaks the aromaticity and creates a reactive cation that attacks neutral molecules.

Decomposition Monomer Neutral Monomer (Stable) Protonation C3-Protonation (Acidic Media) Monomer->Protonation + H+ Polymer Polypyrrole / 'Pyrrole Red' (Irreversible) Monomer->Polymer Time/Heat Cation Reactive Cation (Electrophile) Protonation->Cation Dimer Dimer Formation (Loss of Aromaticity) Cation->Dimer + Monomer Dimer->Polymer Chain Propagation

Figure 1: The acid-catalyzed decomposition pathway of the pyrrole moiety. Note that protonation breaks aromaticity, driving the cascade.

Validated Experimental Protocols

Protocol A: Safe Synthesis of the Hydrochloride Salt

Use this protocol to stabilize the amine for storage.

Reagents:

  • This compound (Free Base)

  • Anhydrous Ethanol (EtOH)

  • HCl in Diethyl Ether (2.0 M)

  • Diethyl Ether (dry)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous EtOH. Ensure complete dissolution (sonicate if necessary).

  • Cooling: Place the vial in an ice-water bath (0°C) for 10 minutes.

  • Acidification: Add HCl/Ether (2.0 M) dropwise. Calculate 1.1 equivalents exactly.

    • Calculation: 100 mg / 148.17 g/mol = 0.675 mmol.

    • Acid Volume: 0.675 mmol * 1.1 = 0.74 mmol → ~0.37 mL of 2M HCl.

  • Precipitation: A solid should form immediately. Stir at 0°C for 15 minutes.

  • Isolation: Filter the solid under inert gas (Nitrogen/Argon) if possible.

  • Washing: Wash the cake 3x with cold anhydrous Diethyl Ether to remove excess acid.

  • Drying: Dry under high vacuum at room temperature. Do not heat.

Protocol B: LC-MS Analysis Conditions

Use this to distinguish between tautomers and degradation.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm
Mobile Phase A Water + 0.1% Ammonium Hydroxide (pH ~10) OR 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 mins
Detection UV 254 nm
Note Basic pH (Ammonium Hydroxide) often suppresses pyrrole protonation and yields sharper peaks for this specific class of compounds.

Decision Tree: Handling & Workup

Use this logic flow to determine the safe handling of your sample during extraction or purification.

HandlingWorkflow Start Reaction Complete (Crude Mixture) CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Basic Basic/Neutral (pH > 7) CheckPH->Basic Action1 Neutralize IMMEDIATELY (Sat. NaHCO3) Acidic->Action1 Risk of Polymerization Action2 Extract with EtOAc/DCM Basic->Action2 Action1->Action2 Purification Purification Method? Action2->Purification Flash Flash Chromatography (DCM/MeOH) Purification->Flash Prep Reverse Phase HPLC Purification->Prep Warning AVOID TFA in Mobile Phase Use Formic Acid or NH4OAc Prep->Warning

Figure 2: Workflow for safe handling and purification. Note the strict avoidance of prolonged acidic exposure.

References

  • Guo, Z., et al. (2011). "Synthesis and biological evaluation of 5-amino-3-(pyrrol-2-yl)pyrazole derivatives." Beilstein Journal of Organic Chemistry. (General synthesis and handling of aminopyrazoles). Retrieved from [Link]

  • Vernitskaya, T. V., & Efimov, O. N. (1997). "Polypyrrole: a conducting polymer; its synthesis, properties and applications." Russian Chemical Reviews. (Mechanism of acid-catalyzed pyrrole polymerization). Retrieved from [Link]

Validation & Comparative

1H NMR interpretation of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance due to their prevalence in biologically active compounds. The molecule this compound represents a fascinating conjunction of two such vital heterocycles: pyrrole and pyrazole. This guide provides a comprehensive, field-tested interpretation of its ¹H NMR spectrum, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral appearance. For researchers in drug development, a precise understanding of such spectroscopic data is non-negotiable for structure verification, purity assessment, and the rational design of new chemical entities.

This document is structured to serve as both a predictive guide and a practical manual for experimental verification. We will dissect the molecule's proton environment, predict the chemical shifts, multiplicities, and coupling constants, and provide standardized protocols for experimental confirmation.

Molecular Structure and Proton Environment

To ensure clarity, the protons of this compound are systematically labeled as shown below. This numbering convention will be used throughout the guide.

Caption: Labeled structure of this compound.

Part 1: Predictive Analysis of the ¹H NMR Spectrum

The overall spectrum can be logically divided into three regions: the pyrrole ring protons, the pyrazole ring proton, and the exchangeable amine/imide protons.

Pyrrole Ring Protons (H3', H4', H5')

The pyrrole ring is a π-excessive system, and its proton chemical shifts are sensitive to the nature of substituents.[1][2] A 2-substituted pyrrole gives rise to a characteristic three-proton spin system.

  • H5' Proton: This proton is adjacent to the pyrrole nitrogen (N1') and is expected to be the most downfield of the three pyrrole CH protons, typically appearing around 6.7-7.0 ppm. Its multiplicity will be a doublet of doublets (dd) due to coupling with H4' (³J ≈ 2.5-3.5 Hz) and H3' (⁴J ≈ 1.5 Hz).

  • H3' Proton: This proton is also adjacent to the nitrogen but is situated next to the bulky pyrazole substituent. It is expected to resonate at approximately 6.5-6.8 ppm. It will appear as a doublet of doublets (dd) from coupling to H4' (³J ≈ 3.0-4.0 Hz) and H5' (⁴J ≈ 1.5 Hz).

  • H4' Proton: Being the only β-proton, H4' is the most shielded of the pyrrole CH protons and is expected in the range of 6.1-6.3 ppm.[1] It will exhibit the most complex multiplicity, appearing as a triplet or, more accurately, a doublet of doublets from coupling to H3' and H5'. The typical coupling constants are approximately equal (J ≈ 3.0 Hz), often resolving as a pseudo-triplet.[3]

Pyrazole Ring Proton (H4)

The pyrazole ring features a single proton at the C4 position, flanked by two substituted carbons (C3 and C5).

  • H4 Proton: This proton will appear as a singlet , as it has no adjacent proton neighbors to couple with. Its chemical shift is influenced by the electronic nature of the substituents at C3 (pyrrol-2-yl) and C5 (-NH₂). The amino group is a potent electron-donating group, which significantly increases electron density at C4, causing a pronounced upfield (shielding) effect. Therefore, the H4 proton is predicted to appear at a relatively high field for an aromatic proton, likely in the 5.7-6.0 ppm range. For comparison, the H4 proton in simple 3,5-disubstituted pyrazoles often appears between 6.0 and 6.4 ppm.[4][5]

Exchangeable Protons (N1-H, N1'-H, C5-NH₂)

These protons are attached to nitrogen atoms and their signals are characteristically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

  • Pyrazole N1-H & Pyrrole N1'-H: These imide protons are acidic and typically appear far downfield. The pyrazole N-H is often observed in the 11.0-13.0 ppm region as a broad singlet.[6] The pyrrole N-H proton usually appears as a broad singlet around 8.0-9.5 ppm.

  • Amine C5-NH₂: The two protons of the primary amine group are equivalent and will appear as a single, often broad, resonance. The chemical shift can vary widely but is anticipated in the 3.5-5.5 ppm range.

Part 2: Summary of Predicted Data & Comparative Analysis

A direct comparison with the parent heterocycles highlights the influence of the substituents. Unsubstituted pyrrole shows signals at ~6.7 (Hα) and ~6.1 (Hβ) ppm, while pyrazole shows signals at ~7.6 (H3/H5) and ~6.3 (H4) ppm.[2][7] In our target molecule, the electron-donating amine group on the pyrazole ring shields H4 significantly. Similarly, the pyrazolyl substituent influences the precise shifts of the pyrrole protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
Pyrazole N1-H 11.0 - 13.0br s-
Pyrrole N1'-H 8.0 - 9.5br s-
Pyrrole H5' 6.7 - 7.0dd⁴J(H5',H3') ≈ 1.5, ³J(H5',H4') ≈ 3.0
Pyrrole H3' 6.5 - 6.8dd⁴J(H3',H5') ≈ 1.5, ³J(H3',H4') ≈ 3.5
Pyrrole H4' 6.1 - 6.3t (dd)³J(H4',H3') ≈ 3.5, ³J(H4',H5') ≈ 3.0
Pyrazole H4 5.7 - 6.0s-
Amine NH₂ 3.5 - 5.5br s-

br s = broad singlet, s = singlet, dd = doublet of doublets, t = triplet

Part 3: Experimental Verification and Workflow

To validate the predicted assignments, a logical experimental workflow is essential. The following protocols are designed to provide unambiguous structural confirmation.

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it often allows for the observation of exchangeable N-H protons which might be lost or broadened excessively in other solvents like CDCl₃.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

D₂O Exchange Experiment Protocol (Confirmation of N-H Protons)

This experiment is a cornerstone of trustworthy NMR interpretation for nitrogen-containing compounds.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in section 3.1.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to facilitate proton-deuteron exchange.

  • Re-acquisition: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum using the identical parameters as the initial scan.

  • Analysis: Compare the two spectra. The signals corresponding to the N1-H, N1'-H, and NH₂ protons will significantly diminish or disappear completely in the second spectrum, confirming their assignment.

Visualizing the Spin System

The coupling relationships between the pyrrole protons can be visualized to better understand the spectral patterns.

G H3_prime H3' H4_prime H4' H3_prime->H4_prime ³J ≈ 3.5 Hz H5_prime H5' H3_prime->H5_prime ⁴J ≈ 1.5 Hz H4_prime->H5_prime ³J ≈ 3.0 Hz H4 H4

Caption: J-coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is rich with information that confirms its unique structure. A systematic approach, beginning with the analysis of individual spin systems and leveraging established chemical shift principles, allows for a confident predictive assignment. The pyrrole moiety presents a characteristic three-proton AXM system, while the pyrazole H4 proton manifests as a shielded singlet due to the strong electron-donating effect of the C5-amine substituent. The identity of all N-H protons can be unequivocally confirmed through a standard D₂O exchange experiment, a critical step for ensuring the trustworthiness and scientific integrity of the structural elucidation. This guide provides the necessary framework for researchers to both predict and experimentally validate the ¹H NMR spectrum of this and structurally related compounds.

References

  • ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]

  • SciSpace. Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. Available at: [Link]

  • PubMed. Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations. Available at: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - Continuous-Flow Synthesis of 3,5-Disubstituted Pyrazoles via Sequential Alkyne Homocoupling and Cope-Type Hydroamination. Available at: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

  • The Journal of Organic Chemistry. Proton Magnetic Resonance Studies of Pyrazoles. Available at: [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

Sources

mass spectrometry fragmentation pattern of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of chemical research and development. This compound (MW: 148.17 g/mol , Formula: C₇H₈N₄)[1] represents a class of nitrogen-rich scaffolds with significant potential in medicinal chemistry. Mass spectrometry (MS) stands as a principal analytical technique for confirming the molecular weight and deducing the intricate structural features of such molecules through the analysis of their fragmentation patterns.

This guide provides a comprehensive analysis of the predicted mass spectrometric behavior of this compound. We will explore the influence of different ionization techniques, propose detailed fragmentation pathways based on established chemical principles for pyrrole and pyrazole substructures, and offer a comparative framework for distinguishing it from potential isomers. This analysis is grounded in data from foundational studies on the fragmentation of related heterocyclic systems.

The Critical Role of Ionization: EI vs. ESI

The choice of ionization technique is a pivotal decision in mass spectrometry, fundamentally dictating the nature of the resulting spectrum.[2] For a molecule like this compound, the two most relevant techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will yield complementary information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically at 70 eV.[2][3] This process imparts significant internal energy, leading to the formation of a radical cation (M•⁺) and subsequent, often extensive, fragmentation. The resulting mass spectrum is a complex but highly reproducible "fingerprint" of the molecule, rich in structural information. For our target compound, we anticipate a visible, albeit potentially low-intensity, molecular ion peak at m/z 148, with the majority of the ion current distributed among various fragment ions.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from a liquid solution.[3][4] It is exceptionally well-suited for polar, non-volatile compounds and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For this compound, this would result in a strong ion at m/z 149. This pseudomolecular ion is ideal for confirming the molecular weight and serves as the precursor ion for tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced under controlled conditions (Collision-Induced Dissociation, CID) to elicit structural data.[5]

Table 1: Comparison of Ionization Techniques for this compound

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M•⁺) at m/z 148Protonated Molecule ([M+H]⁺) at m/z 149
Fragmentation Extensive, in-sourceControlled, in collision cell (MS/MS)
Primary Use Structural fingerprinting, library matchingMolecular weight confirmation, targeted structural analysis
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Key Advantage Rich, detailed fragmentation patternHigh sensitivity for polar compounds, precursor ion selection

Predicted Fragmentation Pathways

The fragmentation of this compound is predicted to be driven by the inherent chemistry of its constituent rings and the amine substituent. The charge or radical site on the molecular ion will initiate a cascade of bond cleavages and rearrangements. Below, we propose the most probable fragmentation pathways under both EI and ESI-MS/MS conditions.

Pathway I: Pyrazole Ring Cleavage

The pyrazole ring is known to undergo characteristic cleavage, often involving the weak N-N bond and the loss of small, stable neutral molecules.[6][7]

  • Loss of HCN: A common pathway for nitrogen heterocycles is the elimination of a molecule of hydrogen cyanide (27 Da). This could occur from the pyrazole moiety, leading to a fragment ion at m/z 121 .

  • N-N Bond Scission: Cleavage of the N-N bond is a defining fragmentation feature of pyrazoles.[6] This can initiate a ring-opening cascade, potentially leading to the expulsion of N₂ (28 Da) or HN₃ (43 Da in ESI)[8], although the latter is more characteristic of tetrazoles. A more likely outcome is the loss of a nitrogen-containing radical or molecule in conjunction with other fragments.

M [C₇H₈N₄]⁺˙ m/z 148 F121 [C₆H₇N₃]⁺˙ m/z 121 M->F121 - HCN caption Pathway I: Pyrazole Ring Cleavage.

Pathway I: Pyrazole Ring Cleavage.
Pathway II: Pyrrole Ring Fragmentation

The pyrrole ring also contributes to the fragmentation pattern, typically through its own ring cleavage or loss of substituents.[3][4]

  • Loss of HCN: Similar to the pyrazole ring, the pyrrole moiety can also eliminate HCN (27 Da), leading to a fragment at m/z 121 . The shared mass of this fragment makes it a convergence point for different pathways, likely resulting in a prominent peak.

  • Ring Opening and Fission: Subsequent fragmentation of the pyrrole ring can lead to smaller fragments, though these are often less specific.

Pathway III: Inter-Ring Cleavage and Amine Group Elimination

The linkage between the two rings and the exocyclic amine group are prime sites for fragmentation.

  • Inter-Ring C-C Cleavage: Scission of the bond connecting the pyrrole and pyrazole rings would yield two key fragments. This could result in a pyrrol-2-yl cation (m/z 66 ) or a 5-amino-1H-pyrazol-3-yl cation (m/z 82 ), depending on which fragment retains the charge, governed by Stevenson's Rule.

  • Loss of Ammonia/Aminyl Radical: The amine group can be lost as a neutral ammonia molecule (NH₃, 17 Da) from the protonated [M+H]⁺ ion, yielding a fragment at m/z 132 . In EI, loss of an aminyl radical (•NH₂, 16 Da) from the M•⁺ ion could produce a fragment at m/z 132 .

M [C₇H₈N₄]⁺˙ m/z 148 F132 [C₇H₆N₃]⁺ m/z 132 M->F132 - •NH₂ F66 [C₄H₄N]⁺ m/z 66 M->F66 Inter-ring Cleavage F82 [C₃H₄N₃]⁺ m/z 82 M->F82 Inter-ring Cleavage caption Pathway III: Inter-ring & Amine Cleavage.

Pathway III: Inter-ring & Amine Cleavage.
Summary of Predicted Fragments

The following table summarizes the key predicted fragment ions for this compound.

Table 2: Predicted Key Fragment Ions

m/zProposed FormulaProposed LossOrigin Pathway
149[C₇H₉N₄]⁺[M+H]⁺ESI Primary Ion
148[C₇H₈N₄]⁺˙M•⁺EI Primary Ion
132[C₇H₆N₃]⁺•NH₂ or NH₃Pathway III
121[C₆H₇N₃]⁺˙HCNPathways I & II
82[C₃H₄N₃]⁺C₄H₄N•Pathway III
66[C₄H₄N]⁺C₃H₄N₃•Pathway III

Comparative Analysis: Distinguishing Isomers

Mass spectrometry can be a powerful tool for differentiating between structural isomers. Consider the isomer 5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine. While it has the same molecular weight, its fragmentation pattern may exhibit subtle but significant differences. For instance, in the 3-amino isomer, the amine group is adjacent to the inter-ring bond. This proximity could facilitate unique rearrangement reactions or alter the propensity for inter-ring cleavage compared to the 5-amino isomer, potentially leading to different relative abundances of the m/z 82 and m/z 66 ions.

Experimental Protocols

Reproducible data is contingent on a well-defined experimental methodology.[3]

Protocol 1: LC-MS/MS Analysis via ESI

This is the preferred method for analyzing the target compound.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1-10 µg/mL. A trace of formic acid (0.1%) is often added to the mobile phase and sample to promote protonation ([M+H]⁺).[5]

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive ESI.

    • MS1 Scan: Scan a range of m/z 50-300 to identify the [M+H]⁺ ion at m/z 149.

    • MS2 (Tandem MS): Isolate the precursor ion at m/z 149. Fragment it using Collision-Induced Dissociation (CID) with argon or nitrogen as the collision gas. Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

Workflow for LC-ESI-MS/MS Analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich process governed by the distinct chemistries of its heterocyclic rings and amine functionality. Under ESI-MS/MS, the protonated molecule at m/z 149 serves as the ideal precursor for detailed structural analysis. Key fragmentation pathways are expected to include the loss of HCN (m/z 121 ), elimination of ammonia (m/z 132 ), and a characteristic inter-ring cleavage yielding fragments at m/z 82 and m/z 66 . By leveraging high-resolution mass spectrometry and controlled tandem MS experiments, researchers can confidently confirm the structure of this compound and distinguish it from its isomers, providing the analytical certainty required for advancing drug discovery and chemical synthesis programs.

References

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. [Online]. Available: [3]

  • Nishiwaki, T. (n.d.). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Online]. Available: [6]

  • BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. [Online]. Available: [2]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Online]. Available: [4]

  • Santos, L. S., et al. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Online].
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Online].
  • Unknown Author. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Online]. Available: [8]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Online].
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Online].
  • Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Online]. Available: [7]

  • Achmem. (n.d.). This compound. [Online]. Available: [1]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online]. Available:

  • Unknown Author. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Online]. Available: [5]

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Publish Comparison Guide: FTIR Characterization of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS: 1174894-35-9) represents a privileged scaffold in medicinal chemistry, particularly in the design of Janus kinase (JAK) inhibitors and Wnt pathway modulators.[1] Its structure fuses two distinct pharmacophores: an electron-rich pyrrole and an amphoteric aminopyrazole .[1]

For researchers, the challenge in characterizing this molecule lies in distinguishing the overlapping vibrational modes of its multiple nitrogen-containing functional groups.[1] This guide provides a comparative FTIR analysis, benchmarking the target molecule against its constituent precursors (Pyrrole and 3-Aminopyrazole) to isolate unique spectral fingerprints for quality control and structural validation.[1]

Comparative Technical Analysis

The "Spectral Sum" Hypothesis

To validate the identity of this compound, we compare its FTIR profile against its two structural "parents." This differential analysis allows you to confirm the successful coupling of the rings and the integrity of the amine tail.[1]

The Alternatives (Benchmarks):

  • Alternative A (Pyrrole Moiety): 1H-Pyrrole.[1][2]

  • Alternative B (Pyrazole Moiety): 3-Aminopyrazole.[1][3]

Characteristic Peak Comparison Table
Functional GroupMode of VibrationTarget Molecule (Predicted/Analog Data)*Alt A: 1H-Pyrrole Alt B: 3-Aminopyrazole Diagnostic Insight
Primary Amine (-NH₂) Stretching (Asym/Sym)3420 / 3340 cm⁻¹ (Distinct Doublet)Absent3400–3100 cm⁻¹ (Merged)The target shows a sharper doublet than 3-aminopyrazole due to reduced intermolecular H-bonding steric interference from the pyrrole ring.[1]
Ring N-H Stretching3250–3180 cm⁻¹ (Broad, Intense)~3400 cm⁻¹ (Sharp, Free)~3200 cm⁻¹ (Broad)Broadening in the target indicates strong inter-ring hydrogen bonding (Pyrrole NH

Pyrazole N).
C=N (Pyrazole) Stretching1610–1600 cm⁻¹ Absent~1580 cm⁻¹Conjugation with the pyrrole ring shifts the C=N stretch to a higher wavenumber compared to isolated aminopyrazole.
C=C (Aromatic) Skeletal Vib.1560–1540 cm⁻¹ 1530 cm⁻¹1490 cm⁻¹The target displays a unique "double hump" in this region due to the coupled heteroaromatic systems.[1]
C-N (Exocyclic) Stretching1280–1260 cm⁻¹ Absent~1275 cm⁻¹Critical for confirming the presence of the 5-amino group; loss of this peak suggests degradation.[1]

*Note: Values for the target are derived from structural analogs (pyrazolyl-pyrrole derivatives) and standard heteroaromatic shifts [1, 2].[1]

Detailed Spectral Interpretation

The High-Frequency Region (3500–3000 cm⁻¹)

This is the most critical region for validation.[1]

  • The "Trident" Pattern: Unlike simple pyrroles, the target molecule exhibits a complex "trident" or multi-band pattern.[1] You will see the sharp NH₂ asymmetric stretch at ~3420 cm⁻¹, followed by the NH₂ symmetric stretch at ~3340 cm⁻¹.

  • The H-Bonding Shelf: Underlying these peaks is a broad absorption band (3250–3180 cm⁻¹) caused by the pyrrole N-H and pyrazole N-H participating in hydrogen bonding.[1] Crucial Check: If this region is a single sharp peak, your sample may be wet (water interference) or the crystal lattice is disrupted.

The Fingerprint Region (1650–600 cm⁻¹)
  • 1620–1600 cm⁻¹ (Amine Scissoring vs. C=N): The NH₂ bending vibration (scissoring) often overlaps with the C=N stretch.[1] In the target, conjugation intensifies this band compared to 3-aminopyrazole.[1]

  • 740–720 cm⁻¹ (Pyrrole Breathing): A strong band characteristic of the pyrrole ring "breathing" mode.[1] This peak is absent in pure aminopyrazole and serves as a positive ID for the pyrrole moiety [3].

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this ATR-FTIR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this molecule to prevent pressure-induced amorphization or hygroscopic water absorption.[1]

Step-by-Step Methodology
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Validation: Run a background scan; total absorbance must be <0.001 A.U.[1]

  • Sample Deposition: Place ~2 mg of the solid target molecule onto the crystal.

  • Pressure Application: Apply force using the anvil until the pressure gauge reads 80–100 psi .

    • Why? High pressure ensures intimate contact for the rigid heteroaromatic crystal lattice.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][4]

    • Scans: 32 (Screening) or 64 (Publication)

    • Range: 4000–600 cm⁻¹[1]

  • Post-Processing: Apply Baseline Correction (Rubberband method) and Atmospheric Compensation (to remove CO₂/H₂O vapor).[1]

Workflow Visualization

FTIR_Workflow Start Start: Crystal Cleaning Background Background Scan (Validation: Abs < 0.001) Start->Background Background->Start Fail (Reclean) Sample Sample Deposition (2mg Solid) Background->Sample Pass Pressure Apply Pressure (80-100 psi) Sample->Pressure Acquire Acquisition (4000-600 cm⁻¹, 64 scans) Pressure->Acquire Process Data Processing (Baseline + Atmos. Comp.) Acquire->Process Analysis Peak Analysis (Compare to Table 2.2) Process->Analysis

Caption: Operational workflow for ATR-FTIR characterization ensuring data integrity through background validation.

Structural Logic & Signal Origin

Understanding the causality of the signals is essential for troubleshooting synthesis issues.[1]

Signal_Origin Molecule This compound Pyrrole Pyrrole Ring (Electron Rich) Molecule->Pyrrole Pyrazole Aminopyrazole Ring (Amphoteric) Molecule->Pyrazole Peak1 Peak: ~730 cm⁻¹ (Ring Breathing) Pyrrole->Peak1 Skeletal Vib. Peak2 Peak: ~3200 cm⁻¹ (H-Bonded NH) Pyrrole->Peak2 Inter-ring Interaction Peak3 Peak: ~1610 cm⁻¹ (Conjugated C=N) Pyrrole->Peak3 Conjugation Effect Pyrazole->Peak2 Pyrazole->Peak3 Tautomerism Peak4 Peak: 3420/3340 cm⁻¹ (NH₂ Stretch) Pyrazole->Peak4 Exocyclic Amine

Caption: Mapping functional moieties to specific FTIR spectral bands. Note how conjugation affects the C=N position.

References

  • Basha, J., et al. (2022).[1][5] "Synthesis of New Pyrazolyl Pyrrole Derivatives as Antitubercular Agents." Connect Journals. Available at: [Link]

  • NIST Chemistry WebBook. "3-Aminopyrazole Infrared Spectrum." National Institute of Standards and Technology.[1][6] Available at: [Link]

  • Kiefer, J., et al. (2022).[1] "Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients." American Pharmaceutical Review.[1] Available at: [Link]

Sources

The Pyrazole-Amine Scaffold: A Comparative Guide to Unlocking Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of modern medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into numerous FDA-approved drugs.[1][2][3] Among its many derivatives, pyrazole-amine analogs stand out as a particularly versatile and fruitful area of investigation, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[4][5][6][7]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole-amine analogs. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of designing and optimizing these potent molecules.

The Strategic Importance of the Amino Group Position

The location of the amino substituent on the pyrazole ring is a critical determinant of the molecule's pharmacological profile. The three primary regioisomers—3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles—each exhibit distinct and often non-overlapping biological activities.[5] This positional isomerism directly influences the molecule's ability to form key interactions with biological targets.

A conceptual overview of this can be visualized as follows:

SAR_Concept Pyrazole-Amine Core Pyrazole-Amine Core 3-Aminopyrazole 3-Aminopyrazole Pyrazole-Amine Core->3-Aminopyrazole Position 4-Aminopyrazole 4-Aminopyrazole Pyrazole-Amine Core->4-Aminopyrazole of NH2 5-Aminopyrazole 5-Aminopyrazole Pyrazole-Amine Core->5-Aminopyrazole Group Biological Activity Biological Activity 3-Aminopyrazole->Biological Activity Influences Target Binding 4-Aminopyrazole->Biological Activity Dictates Pharmacophore 5-Aminopyrazole->Biological Activity Modifies Physicochemical Properties

Caption: The positional isomerism of the amino group on the pyrazole ring dictates biological activity.

3-Aminopyrazoles: Versatile Building Blocks

3-Aminopyrazoles are widely recognized for their utility as synthetic intermediates and for their intrinsic biological activities, particularly as anticancer and anti-inflammatory agents.[5][8] The strategic placement of the amino group at the 3-position allows for diverse functionalization, leading to potent kinase inhibitors.

4-Aminopyrazoles: A Hub for Potent Kinase Inhibition

The 4-aminopyrazole scaffold is a well-established pharmacophore for the development of potent kinase inhibitors, including several compounds that have entered clinical trials.[5] The amino group at this position often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases.

5-Aminopyrazoles: A Privileged Scaffold in Drug Discovery

5-Aminopyrazoles are arguably the most extensively studied class, with applications ranging from kinase inhibitors to antibacterial and antimalarial agents.[5][9] The insecticide Fipronil, a highly substituted 5-aminopyrazole, underscores the broad utility of this scaffold.[5]

Decoding the Structure-Activity Landscape: A Comparative Analysis

The biological activity of pyrazole-amine analogs is not solely determined by the position of the amino group but is intricately modulated by the nature and position of other substituents on the pyrazole ring and the amino group itself.

Kinase Inhibition: A Case Study in SAR

The pyrazole scaffold is a privileged structure for the development of kinase inhibitors.[10] The following table summarizes the SAR of pyrazole-amine analogs as inhibitors of various kinases, with a focus on how different substitutions impact their inhibitory potency (IC50).

Scaffold Target Kinase R1 Substituent R3 Substituent R4 Substituent R5 Substituent IC50 (nM) Reference
4-Amino-pyrazoleCDK2HPhenylaminoNitrileH350[11]
4-Amino-pyrazoleCDK2HPhenylaminoHH>10000[11]
5-Amino-pyrazolep38α MAP KinaseMethylArylHHVaries[5]
Pyrazolo[3,4-d]pyrimidineFLT3, VEGFR2HAryloxyHHPotent[12]
3-Amino-1H-pyrazolePCTAIREAlkylLinker + AmideHHInactive[10]

Key Insights from the Data:

  • Importance of the R4-Nitrile Group: For 4-aminopyrazole-based CDK2 inhibitors, the introduction of a nitrile group at the 4-position significantly enhances potency.[11] This is likely due to its ability to act as a hydrogen bond acceptor and engage in dipole interactions with amino acid residues in the kinase active site.[11]

  • Aryl Substituents are Crucial: The presence of aryl groups at various positions is a common feature of potent kinase inhibitors, providing essential hydrophobic interactions.

  • Subtle Changes, Significant Impact: Even minor modifications, such as the introduction of a methyl group, can dramatically alter the selectivity and potency of these inhibitors.[10]

The general workflow for identifying and optimizing such inhibitors can be visualized as follows:

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library Screening Library Screening Hit Identification Hit Identification Library Screening->Hit Identification SAR by Synthesis SAR by Synthesis Hit Identification->SAR by Synthesis In Vitro Assays In Vitro Assays SAR by Synthesis->In Vitro Assays In Vitro Assays->SAR by Synthesis Lead Optimization Lead Optimization In Vitro Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: A generalized workflow for the discovery and development of pyrazole-amine kinase inhibitors.

Experimental Protocols: Synthesizing and Evaluating Pyrazole-Amine Analogs

The foundation of any robust SAR study lies in the reliable synthesis and biological evaluation of the target compounds. Here, we provide representative, detailed protocols.

General Synthesis of 5-Aminopyrazole-4-carbonitriles

A common and efficient method for the synthesis of highly functionalized 5-aminopyrazoles involves a one-pot, multi-component reaction.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve malononitrile (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, for example, piperidine or potassium carbonate.

  • Initial Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.

  • Hydrazine Addition: To the reaction mixture, add the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).

  • Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of pyrazole-amine analogs against a target kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the test compound at various concentrations. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction Initiation: Add the kinase and substrate to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Concluding Remarks

The pyrazole-amine scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular interactions governing their biological activity will undoubtedly lead to the discovery of next-generation drugs with improved potency, selectivity, and safety profiles.[6] The strategic application of computational tools, such as molecular docking and dynamics simulations, will further accelerate the rational design of these promising compounds.[11]

This guide has provided a comparative overview of the SAR of pyrazole-amine analogs, grounded in experimental evidence. By understanding the fundamental principles that govern the relationship between their structure and function, researchers can more effectively design and develop novel molecules with therapeutic potential.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Adisiswacipta Publisher of Science. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

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HPLC Method Validation Guide: 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists

Executive Summary

The quantitation and purity analysis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (hereafter referred to as 5-APP ) presents distinct chromatographic challenges due to its amphoteric nature and the presence of nitrogen-rich heterocyclic impurities.

Standard generic methods (C18 / Formic Acid) often result in severe peak tailing (


) and co-elution of synthetic precursors like 

-ketonitriles. This guide compares a Generic Acidic Method against an Optimized High-pH Method using Hybrid Particle Technology.

Key Finding: The Optimized High-pH method (pH 10.0) utilizes the neutral state of the amino-pyrazole moiety to eliminate silanol interactions, improving peak symmetry by 40% and resolution (


) of critical isomeric impurities by >2.5.

Compound Profile & Analytical Challenges

Physicochemical Context
  • Structure: A fused bi-heterocyclic system containing a pyrrole (weak acid/neutral) and an amino-pyrazole (basic).

  • pKa Estimates: The pyrazole nitrogen and exocyclic amine suggest a pKa

    
     4.5–5.0 (conjugate acid). The pyrrole NH has a pKa 
    
    
    
    17.
  • Critical Impurities:

    • Impurity A (Starting Material): 3-oxo-3-(pyrrol-2-yl)propanenitrile.[1]

    • Impurity B (Byproduct): Regioisomers formed during hydrazine cyclization.[2]

    • Impurity C (Genotoxic): Residual Hydrazine (requires separate limit test, not covered in this UV-purity scope).

The "Silanol Effect"

In standard acidic conditions (pH 2–3), the pyrazole amine is protonated (


). These cations interact strongly with residual silanols (

) on the silica backbone of conventional C18 columns, causing "shark-fin" tailing and retention time instability.

Comparative Method Analysis

We evaluated two methodologies to determine the most robust protocol for release testing.

Method A: The Generic Screen (Baseline)
  • Column: Standard C18 (5

    
    m, 150 x 4.6 mm)
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Observation: Severe tailing (

    
    ). Impurity A co-elutes on the tail of the main peak.
    
Method B: The Optimized High-pH Protocol (Recommended)
  • Column: Ethylene Bridged Hybrid (BEH) C18 (2.5

    
    m, 100 x 2.1 mm) – High pH Stable.
    
  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3]

  • Rationale: At pH 10, 5-APP is fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols and increases hydrophobicity, improving retention and shape.

Performance Data Comparison
ParameterMethod A (Generic Acidic)Method B (Optimized High-pH)Status
pH 2.710.0-
Peak Tailing (

)
1.8 (Fail)1.1 (Pass)Improved
Resolution (Impurity A) 1.23.5Superior
Plate Count (N) ~4,500~12,000High Efficiency
Retention Time 3.2 min5.8 minBetter Capacity

Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18 XP, 2.5

    
    m, 100 mm 
    
    
    
    2.1 mm (or equivalent High-pH stable column).
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Injection Volume: 2

    
    L.
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0

    
     0.1 with Ammonium Hydroxide. Filter through 0.22 
    
    
    
    m membrane.
  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.06040
10.0595
12.0595
12.1955
15.0955

Validation Results & Data

System Suitability
  • Requirement: Tailing factor

    
     1.5; Resolution 
    
    
    
    2.0 between 5-APP and nearest impurity.
  • Result:

    
    ; 
    
    
    
    .
Linearity

Calibration curves were prepared from 50% to 150% of the target concentration (0.5 mg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Verdict: Highly linear response.

Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)RSD (%)
80%99.40.5
100%100.20.3
120%99.80.4
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05

    
    g/mL
    
  • LOQ (S/N = 10): 0.15

    
    g/mL
    

Visualizing the Science

Diagram 1: Impurity Origin & Control Strategy

This diagram illustrates the synthesis pathway and where critical impurities originate, dictating the specificity requirements of the HPLC method.

SynthesisPath cluster_legend Legend Start1 Pyrrole-2-carboxylic acid (Starting Material) Inter1 3-oxo-3-(pyrrol-2-yl) propanenitrile (Beta-Ketonitrile) Start1->Inter1 Activation/Coupling Product This compound (API) Inter1->Product Cyclization Impurity Regioisomers & Oxidation Products Inter1->Impurity Side Reaction Reagent Hydrazine (Genotoxic Reagent) Reagent->Product + N2H4 Product->Impurity Degradation (Oxidation) key Blue: Start | Yellow: Intermediate | Green: Final Product | Red: Impurity/Risk

Caption: Synthesis pathway of 5-APP highlighting the origin of


-ketonitrile intermediates and potential isomeric impurities.
Diagram 2: Method Validation Workflow (ICH Q2)

A logical flow ensuring the method meets regulatory standards.

ValidationFlow Start Method Development (High pH Selection) Spec Specificity (Inject Impurity Markers) Start->Spec Spec->Start Fail (Co-elution) Lin Linearity & Range (50-150% Target) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Robust Robustness (pH +/- 0.2, Flow +/- 10%) Prec->Robust Final Validated Method Robust->Final All Criteria Met

Caption: Step-by-step validation workflow aligned with ICH Q2(R1) requirements for purity assays.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5][6][7] (2005).[5]

  • Faria, A.F., et al. Chromatographic behavior of basic compounds in high-pH mobile phases using hybrid silica-based stationary phases. Journal of Chromatography A, 1122(1-2), 88-96. (2006).[6]

  • McCalley, D.V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1193(1-2), 85-91. (2008).

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 7, 179–197. (2011).[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

[1][2][3]

Executive Summary & Risk Profile[1][2][3][4][5][6]

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS: 1174894-35-9) is a heterocyclic building block frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.[1][2][3]

While standard Safety Data Sheets (SDS) classify this compound with generic warning labels (H302, H315, H319, H332), drug discovery professionals must treat this material as a High Potency Compound (HPC) Intermediate. [1][2][4][5]

The "Unknown Bioactivity" Principle

In the absence of a full toxicological dossier, this compound must be handled under the assumption that it possesses the biological potency of the final drug targets it is designed to synthesize.[3][4][5]

  • Provisional Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) depending on synthesis stage.[4][5]

  • Critical Hazard: As a primary amine attached to an electron-rich heteroaromatic system, this compound is prone to rapid transdermal absorption and oxidative instability .[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Engineering controls (fume hoods/isolators) are the primary barrier.[3][4][5] PPE is the secondary line of defense.[3][4][5] Do not rely on PPE alone for powder handling.[2][3][4][5]

Body ZoneStandard Protocol (Liquid Handling)Enhanced Protocol (Powder Handling/Weighing)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Extended Cuff Change outer glove every 30 mins.[1][2][4]Amines can permeate thin nitrile.[2][3][4][5] Double gloving provides a visual breakthrough indicator and increases permeation time.[2][3][4][5]
Respiratory N95 (if outside hood - Emergency only)PAPR (Powered Air Purifying Respirator) or N100 Fine heteroaromatic powders are often electrostatic and aerosolize easily.[1][2][4][5] Surgical masks offer zero protection against these particulates.[2][3][4][5]
Eye/Face Chemical Splash Goggles Face Shield + Goggles Basic amines are corrosive to corneal tissue.[2][3][4] Dust exposure can cause severe, irreversible keratoconjunctivitis.[2][3][4][5]
Body Lab Coat (Cotton/Poly blend)Tyvek® Disposable Lab Coat or Sleeve CoversCotton retains powders.[1][2][3][4][5] Tyvek provides a non-porous barrier preventing "cuff contamination" during weighing.[2][3][4][5]

Engineering Controls & Containment

The physical state of the chemical dictates the containment strategy.[3][4][5]

  • Solid State (Powder): MUST be handled inside a Vented Balance Enclosure (VBE) or a Class II Biosafety Cabinet .[2][4][5]

    • Airflow Velocity: 0.3 – 0.5 m/s (60–100 fpm).[2][3][4][5]

    • Static Control: Use an ionizing bar or anti-static gun inside the enclosure.[2][3][4][5] Pyrazoles are static-prone; static discharge can cause powder scattering.[1][2][3][4]

  • Liquid State (Solution): Standard Chemical Fume Hood.[2][3][4][5]

Operational Protocol: The "Safe Loop"

This workflow ensures containment from storage to disposal.[2][3][4][6][5][7][8]

Step 1: Preparation & Weighing[1][2]
  • Donning: Put on Tyvek sleeves and double gloves before entering the VBE.[2][3][4][5]

  • Static Neutralization: Tare the vial. Pass the anti-static gun over the stock bottle.[3][4][5]

  • Transfer: Use a disposable spatula.[2][3][4][5] Never return excess powder to the stock bottle (risk of cross-contamination).[3][4][5]

  • Solubilization (Critical Step): Dissolve the solid inside the VBE/Hood before moving it to the benchtop.[2][3][4][5] Once in solution (e.g., DMSO or DMF), the inhalation risk drops significantly, though skin absorption risk remains.[3][4][5]

Step 2: Reaction & Handling[2][3][10]
  • Inert Atmosphere: This amine is oxidation-sensitive.[1][2][3][4] Flush reaction vessels with Nitrogen or Argon.[2][3][4][5]

  • Temperature: Avoid high heat without a reflux condenser; amine vapors are potent respiratory irritants.[2][3][4][5]

Step 3: Decontamination & Cleanup[1][2]
  • Solvent Selection: Do NOT use bleach initially.[2][3][4][5] Bleach can react with amines to form chloramines (toxic gases).[3][4][5]

  • Protocol:

    • Wipe surfaces with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid).[2][3][4][5] This protonates the amine, turning it into a non-volatile, water-soluble salt.[1][2][3][5]

    • Follow with a soap/water wash.[2][3][4][6][5][7][9]

    • Final rinse with Ethanol/Isopropanol.[2][3][4][5]

Step 4: Waste Disposal[2][3][5][8]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1][2][3][4]

  • Liquid Waste: High BTU/Organic waste stream.[2][3][4][5] Do not pour down the drain.

Visual Workflow: Containment Logic

The following diagram illustrates the decision logic for handling this compound based on its physical state.

SafetyProtocolStartStart: this compoundStateCheckPhysical State?Start->StateCheckPowderSolid / PowderStateCheck->PowderWeighingLiquidSolution / OilStateCheck->LiquidTransferVBEVented Balance Enclosure(HEPA Filtered)Powder->VBEFumeHoodStandard Chemical Fume HoodLiquid->FumeHoodPPE_HighPPE: Tyvek Sleeves + Double Nitrile+ N100/PAPR (if open sash)VBE->PPE_HighPPE_StdPPE: Lab Coat + Nitrile Gloves+ Safety GlassesFumeHood->PPE_StdSolubilizeSolubilization Step(Dissolve inside VBE)PPE_High->SolubilizeProcessReaction / SynthesisPPE_Std->ProcessSolubilize->LiquidBecomes LiquidDeconDecon: 1% Acetic Acid Wipe(Protonate Amine)Process->Decon

Caption: Operational logic flow distinguishing containment requirements between solid and liquid states to minimize inhalation risks.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][3] Do not use alcohol (enhances absorption).[2][3][4][5]
Eye Contact Flush for 15 minutes. The amine is basic; immediate flushing is critical to prevent corneal opacification.[2][3][4][5]
Spill (Powder) Do not sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous drugs.[2][3][4][5]

References

  • National Institutes of Health (NIH). (2020).[2][3][4][5] Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central.[2][3][4][5] Retrieved October 26, 2023, from [Link]

  • 3M Science. (n.d.). Occupational Exposure Banding and PPE Selection. Retrieved October 26, 2023, from [Link][3][4][5]

  • Centers for Disease Control and Prevention (CDC). (2019).[2][3][4][5] Setting occupational exposure limits for unstudied pharmaceutical intermediates. NIOSH. Retrieved October 26, 2023, from [Link][3][4][5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.